1-Ethylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIYERNXPIYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870852 | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-76-0, 27138-19-8 | |
| Record name | 1-Ethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Ethylnaphthalene. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships between the compound's characteristics.
Core Chemical and Physical Properties
This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). Its fundamental properties are summarized below, providing a clear reference for experimental design and computational modeling.
| Property | Value |
| Molecular Formula | C₁₂H₁₂[1][2][3][4][5][6][7] |
| Molecular Weight | 156.22 g/mol [1][3][4] |
| Appearance | Colorless to light yellow liquid[4] |
| Melting Point | -15 to -14 °C (5 °F)[2][4][8][9] |
| Boiling Point | 258 to 260 °C (496.4 to 500 °F) at 760 mmHg[2][4][8][10] |
| Density | 1.008 g/mL at 25 °C[2][8] |
| Specific Gravity | 1.008 to 1.011 at 20 °C[10] |
| Refractive Index | 1.604 to 1.607 at 20 °C (n20/D)[2][8][10] |
| Vapor Pressure | 0.0252 mmHg at 25 °C[10] |
| Flash Point | 111 °C (231.8 °F) - closed cup[4][10] |
| Autoignition Temperature | 480 °C (896 °F)[4] |
| Solubility | In water: 10.7 mg/L at 25 °C (experimental)[10] |
| LogP (Octanol/Water) | 4.400[10] |
| CAS Number | 1127-76-0[1][5][6][7] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and quantification of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.[5][11][12]
-
Infrared Spectroscopy (IR): The IR spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups, aiding in its identification.[5][6][12]
-
UV/Visible Spectroscopy (UV/Vis): This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis.[5][7][12]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
3.1. Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[13] For a substance like this compound, which is a liquid at room temperature, this would involve cooling the substance until it solidifies and then determining the temperature at which it melts.
-
Apparatus: Melting point apparatus (e.g., Vernier melt station), capillary tubes, thermometer.[13][14]
-
Procedure:
-
A small sample of this compound is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded to determine the melting range.[13]
-
3.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[14]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.[14]
-
Procedure:
-
A sample of this compound is placed in the distillation flask.
-
The apparatus is assembled for simple distillation.[14]
-
The liquid is heated, and the vapor is allowed to rise and come into contact with the thermometer bulb.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[14]
-
3.3. Determination of Density
Density is the mass per unit volume of a substance.[13]
-
Apparatus: Pycnometer or a calibrated syringe, analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with this compound, and the mass is measured again.
-
The volume of the pycnometer is known or can be determined using a reference substance like water.
-
The density is calculated by dividing the mass of the this compound by its volume.
-
3.4. Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]
-
Apparatus: Vials, magnetic stirrer, analytical balance.
-
Procedure (for water solubility):
-
An excess amount of this compound is added to a known volume of water in a vial.
-
The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium.
-
The solution is then filtered to remove any undissolved this compound.
-
The concentration of this compound in the aqueous solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy or gas chromatography.
-
Visualizations
4.1. Experimental Workflow for Compound Identification
The following diagram illustrates a logical workflow for identifying an unknown substance, using the properties of this compound as an example.
4.2. Structure-Property Relationship
This diagram shows the relationship between the chemical structure of this compound and its key physical and chemical properties.
Safety and Handling
-
Hazards: Combustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapor.[2] Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is noted to be air-sensitive.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
References
- 1. Naphthalene, 1-ethyl- (CAS 1127-76-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 6. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 7. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 8. This compound | 1127-76-0 [chemicalbook.com]
- 9. This compound | CAS#:1127-76-0 | Chemsrc [chemsrc.com]
- 10. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 11. This compound(1127-76-0) MS spectrum [chemicalbook.com]
- 12. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 13. docsity.com [docsity.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Synthesis and Structural Elucidation of 1-Ethylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-ethylnaphthalene, a valuable building block in organic synthesis and medicinal chemistry. The document details the most common and effective synthetic route, which involves a two-step process: the Friedel-Crafts acylation of naphthalene followed by the reduction of the resulting ketone. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical application.
Introduction
This compound (C₁₂H₁₂) is an alkylated polycyclic aromatic hydrocarbon.[1][2] Its structure consists of a naphthalene ring substituted with an ethyl group at the alpha (1) position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. An efficient and well-characterized synthetic route is crucial for its application in research and development.
Structural Formula:
Figure 1: Structural Formula of this compound.
Synthetic Pathway
The most prevalent laboratory synthesis of this compound proceeds through a two-step sequence:
-
Friedel-Crafts Acylation of Naphthalene: Naphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-acetylnaphthalene. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Reduction of 1-Acetylnaphthalene: The carbonyl group of 1-acetylnaphthalene is then reduced to a methylene group to yield this compound. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Kinetically Controlled Friedel-Crafts Acylation of Naphthalene to 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic product, 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-acetylnaphthalene.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Reduction of 1-Acetylnaphthalene to this compound
Two effective methods for the reduction of the acetyl group are presented below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.
This method is particularly effective for aryl-alkyl ketones that are stable in strong acid.[2][3]
Materials:
-
1-Acetylnaphthalene
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (optional, as a co-solvent)
-
Water
-
Dichloromethane or Diethyl Ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and a solution of 1-acetylnaphthalene in a suitable solvent like toluene (if needed to improve solubility).
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc amalgam.
-
Extraction: Dilute the reaction mixture with water and extract with dichloromethane or diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
This method is suitable for substrates that are sensitive to acid but stable in strong base.[4][5] The Huang-Minlon modification is a commonly used, higher-yielding procedure.[4]
Materials:
-
1-Acetylnaphthalene
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Diethylene Glycol or Ethylene Glycol
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-acetylnaphthalene, hydrazine hydrate (a significant excess), and diethylene glycol.
-
Hydrazone Formation: Add potassium hydroxide pellets and heat the mixture to reflux (around 110-130°C) for 1-2 hours to form the hydrazone. Water and excess hydrazine may be distilled off during this step.
-
Reduction: Increase the temperature to around 190-200°C and continue to reflux for an additional 3-5 hours, during which nitrogen gas will evolve.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Neutralization and Extraction: Acidify the aqueous mixture with dilute HCl and extract with diethyl ether or dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Liquid | [6] |
| Boiling Point | 258-260 °C | [6] |
| Melting Point | -15 to -14 °C | [6] |
| Density | 1.008 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.606 | [6] |
Spectroscopic Data Summary
| Spectroscopy | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.3-8.1 ppm), -CH₂- (quartet, ~3.1 ppm), -CH₃ (triplet, ~1.4 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~123-138 ppm), -CH₂- (~26 ppm), -CH₃ (~15 ppm) |
| IR (Infrared) | C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1600, 1500 cm⁻¹) |
| Mass Spectrometry (m/z) | 156 (M⁺), 141 (M-15) |
Logical Relationships and Workflows
The experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, each with specific inputs and outputs.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-ethylnaphthalene. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in various research and development settings, particularly in the fields of medicinal chemistry and material science. This document details the experimental protocols for acquiring the NMR data and presents the spectral assignments in a clear, tabular format, supplemented by a visual representation of the molecular structure and its corresponding spectral signals.
Introduction to this compound and NMR Spectroscopy
This compound is an alkylated polycyclic aromatic hydrocarbon. Its structure consists of a naphthalene ring system substituted with an ethyl group at the C1 position. The precise characterization of such molecules is fundamental to understanding their chemical behavior and potential applications. NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
Experimental Protocols
The NMR spectral data presented in this guide were obtained using a standard set of experimental conditions, representative of routine sample analysis in a chemical research laboratory.
Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer.
Sample Preparation: A sample of this compound (21.1 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired at a frequency of 399.65 MHz. Standard acquisition parameters were used to obtain a high-resolution spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired at a frequency of 100 MHz using a standard proton-decoupled pulse sequence.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the naphthalene ring and the protons of the ethyl substituent. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-8 |
| 7.84 | d | 1H | H-5 |
| 7.69 | d | 1H | H-4 |
| 7.49 | m | 1H | H-6 |
| 7.46 | m | 1H | H-7 |
| 7.40 | t | 1H | H-3 |
| 7.33 | d | 1H | H-2 |
| 3.11 | q | 2H | -CH₂- |
| 1.38 | t | 3H | -CH₃ |
d = doublet, t = triplet, q = quartet, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts for each carbon atom are presented in Table 2.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.0 | C-1 |
| 133.8 | C-8a |
| 131.7 | C-4a |
| 128.7 | C-5 |
| 126.8 | C-8 |
| 125.8 | C-6 |
| 125.5 | C-7 |
| 125.4 | C-4 |
| 124.0 | C-3 |
| 123.5 | C-2 |
| 25.9 | -CH₂- |
| 15.6 | -CH₃ |
Structural Assignment and Data Visualization
The assignment of the ¹H and ¹³C NMR signals to the corresponding nuclei in the this compound molecule is a critical step in the analysis. The following diagram illustrates the chemical structure with numbered positions and visually links them to their respective spectral data.
Caption: Correlation of this compound structure with its ¹H and ¹³C NMR data.
Conclusion
This technical guide provides a consolidated resource for the ¹H and ¹³C NMR spectral data of this compound. The tabulated data, coupled with the detailed experimental protocol and the visual representation of the spectral assignments, offers a comprehensive understanding of the NMR characteristics of this molecule. This information is invaluable for researchers and professionals engaged in the synthesis, analysis, and application of this compound and related compounds, ensuring accurate structural verification and quality control.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry and IR Spectrum of 1-Ethylnaphthalene
This technical guide provides a comprehensive analysis of this compound using mass spectrometry (MS) and infrared (IR) spectroscopy. It includes detailed spectral data, fragmentation and vibrational analysis, and standardized experimental protocols.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound (C₁₂H₁₂) reveals a distinct fragmentation pattern that is characteristic of alkylated aromatic compounds. The electron ionization (EI) mass spectrum is a valuable tool for structural confirmation.
Quantitative Mass Spectrum Data
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant base peak resulting from benzylic cleavage. The molecular weight of this compound is 156.22 g/mol .[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | 45-55 | [M]⁺ (Molecular Ion) |
| 141 | 100 | [M-CH₃]⁺ (Base Peak) |
| 129 | ~82 | [M-C₂H₅]⁺ or subsequent fragmentation |
| 117 | ~100 | Further fragmentation product |
| 115 | 20-30 | [C₉H₇]⁺ (Naphthylmethyl cation rearrangement) |
| 96 | ~30 | Fragmentation product |
| 98 | ~21 | Fragmentation product |
Note: Relative intensities are approximate and can vary slightly between instruments. Data compiled from multiple sources.[1][2][3]
Fragmentation Pathway and Interpretation
The fragmentation of this compound under electron ionization is dominated by the cleavage of the ethyl substituent.
-
Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecular ion [C₁₂H₁₂]⁺. Aromatic systems like naphthalene produce relatively stable molecular ions.[4][5]
-
Base Peak (m/z 141): The most intense peak (base peak) in the spectrum is at m/z 141. This peak results from the loss of a methyl radical (•CH₃) from the molecular ion. This is a classic example of benzylic cleavage, which is highly favored due to the formation of a stable, resonance-stabilized secondary carbocation.
-
Other Fragments: The peak at m/z 129 is likely due to the loss of the entire ethyl group (•C₂H₅).[3] Further fragmentation and rearrangement of the naphthalene ring system lead to the other observed ions, such as the one at m/z 115.
Caption: Fragmentation pathway of this compound in MS.
Experimental Protocol: GC-MS
The following protocol outlines a typical procedure for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Injector: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Maintain the ion source at 230°C.[2]
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Detector: An electron multiplier detector measures the ion abundance.
-
-
Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak is extracted and analyzed.
Caption: Experimental workflow for GC-MS analysis.
Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its aromatic rings and the attached ethyl group.
Quantitative IR Spectrum Data
The key absorption bands for this compound are summarized below. These frequencies are typical for substituted naphthalenes and aromatic hydrocarbons.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2965-2850 | Medium-Strong | Aliphatic C-H Stretch (from ethyl group) |
| 1600-1585 | Medium | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium | Aromatic C=C Ring Stretch |
| 900-675 | Strong | C-H Out-of-Plane ("oop") Bending |
Note: Data compiled from the NIST Chemistry WebBook and general spectroscopic principles for aromatic compounds.[6][7][8]
IR Spectrum Interpretation
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is part of an aromatic ring.[6] Their presence is a clear indicator of the naphthalene core.
-
Aliphatic C-H Stretch (2965-2850 cm⁻¹): These stronger absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.
-
Aromatic C=C Ring Stretch (1600-1400 cm⁻¹): Aromatic compounds typically show a series of absorptions in this region due to the stretching vibrations within the aromatic ring.[7] For this compound, bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The strong bands in this "fingerprint" region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic ring.[6]
Experimental Protocol: FTIR Spectroscopy
The following protocol describes a general method for obtaining an FTIR spectrum of liquid this compound.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Sample Preparation (Neat Liquid):
-
Place one drop of pure this compound onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin capillary film of the liquid.
-
-
Sample Preparation (ATR):
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond). Ensure good contact.[9]
-
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Parameters: Typically, co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is processed (e.g., baseline correction) and analyzed to identify the characteristic absorption bands.
Caption: General workflow for FTIR data acquisition.
References
- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 2. This compound(1127-76-0) MS [m.chemicalbook.com]
- 3. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 9. amherst.edu [amherst.edu]
A Comprehensive Technical Guide to 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Ethylnaphthalene, a substituted polycyclic aromatic hydrocarbon. This document consolidates essential physicochemical data, explores its metabolic fate, and presents relevant experimental insights. The information is tailored for professionals in research, chemical sciences, and drug development who require a thorough understanding of this compound.
Chemical Identity
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, providing a valuable resource for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [2][3][4] |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 258-260 °C | [2][5] |
| Melting Point | -15 to -14 °C | [2][5] |
| Density | 1.008 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.606 | [2][5] |
| Vapor Pressure | 0.0252 mmHg at 25 °C | [6] |
| Water Solubility | 10.7 mg/L at 25 °C | [2][5][6] |
| LogP (o/w) | 4.400 | [5][6] |
| Flash Point | 111 °C | [2][5] |
Metabolism and Biotransformation
The metabolism of this compound, like other alkylated naphthalenes, is a critical area of study in toxicology and drug development. In vitro studies using rat and human liver microsomes have shown that the presence of an alkyl substituent, such as the ethyl group in this compound, significantly influences its metabolic pathway.[7] The primary metabolic routes involve oxidation of either the aromatic ring or the alkyl side chain.[7]
Studies on similar compounds suggest that metabolism is primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] The initial step often involves the formation of a reactive epoxide intermediate, which can then undergo several transformations, including hydration to form dihydrodiols or conjugation with glutathione.[9][10]
For alkylated naphthalenes, there is a notable shift in metabolism towards alkyl side chain oxidation, which is considered a detoxification pathway as it competes with the formation of potentially toxic aromatic epoxides.[7] With rat liver microsomes, alkyl side chain oxidation is the preferred route for this compound.[7]
The following diagram illustrates the generalized metabolic pathway for this compound based on the known metabolism of alkylated naphthalenes.
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of this compound using rat or human liver microsomes. This method is crucial for understanding the compound's metabolic stability and identifying its primary metabolites.
Objective: To determine the rate of metabolism and identify the metabolites of this compound in a liver microsomal system.
Materials:
-
This compound
-
Pooled rat or human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath (37 °C)
-
LC-MS/MS or GC-MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add this compound (dissolved in a minimal amount of a suitable solvent like acetonitrile or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be within the linear range of the enzyme kinetics.
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining this compound and identify and quantify its metabolites.[7]
-
Data Analysis: Determine the rate of disappearance of this compound to calculate its metabolic clearance. Identify the formed metabolites by comparing their mass spectra with reference standards or by fragmentation pattern analysis.
Logical Workflow for Drug Discovery Applications
The naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[11] The evaluation of naphthalene derivatives, including this compound, in a drug discovery context follows a logical progression from computational assessment to experimental validation.
This workflow highlights the iterative nature of drug discovery, where data from biological and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies inform further chemical synthesis and optimization.
Conclusion
This compound serves as a valuable model compound for studying the metabolism and potential biological effects of alkylated polycyclic aromatic hydrocarbons. The data and protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry, toxicology, and drug development. A thorough understanding of its physicochemical properties and metabolic fate is essential for designing safer and more effective chemical entities and for assessing the environmental and health impacts of this class of compounds.
References
- 1. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 4. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 5. This compound | 1127-76-0 [chemicalbook.com]
- 6. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 7. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 1-Ethylnaphthalene in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1-Ethylnaphthalene. This document consolidates available data on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these properties are also provided to support further research and application in drug development and environmental sciences.
Physicochemical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene ring substituted with an ethyl group. Its non-polar nature is a primary determinant of its solubility and chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1] |
| Molecular Weight | 156.22 g/mol | [2] |
| Melting Point | -15 to -14 °C | [2] |
| Boiling Point | 258-260 °C | [2] |
| Density | 1.008 g/mL at 25 °C | [2] |
| Water Solubility | 10.7 mg/L at 25 °C | [2][3] |
| logP (o/w) | 4.400 | [3] |
Solubility of this compound
The solubility of a compound is a critical parameter in various applications, including formulation development and environmental fate assessment. Due to its non-polar hydrocarbon structure, this compound exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[4]
Aqueous Solubility
The solubility of this compound in water is low, a common characteristic of non-polar compounds.[4] At 25 °C, its aqueous solubility is reported to be 10.7 mg/L.[2][3]
Solubility in Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Non-Polar Solvents | Hexane, Toluene | High | This compound is a non-polar compound and will readily dissolve in other non-polar solvents due to favorable intermolecular interactions.[4] |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderate | These solvents have a dipole moment and can induce a dipole in the non-polar this compound molecule, leading to some degree of solubility. |
| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | The ability of these solvents to hydrogen bond makes them less favorable for dissolving non-polar compounds. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, making the solvent more polar.[5][6] |
Note: The actual solubility values should be determined experimentally for specific applications.
Experimental Protocol for Solubility Determination: Equilibrium Solubility Method
This protocol describes a general procedure for determining the equilibrium solubility of this compound in a given solvent.
Materials
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with Teflon-lined screw caps
-
Shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.[7][8][9]
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a shaker/rotator at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.
Stability of this compound
The stability of this compound is a key consideration for its storage, handling, and assessment of its environmental persistence. It can be susceptible to degradation under various conditions.
Factors Influencing Stability
-
Oxidation: As a hydrocarbon, this compound can be oxidized, especially in the presence of strong oxidizing agents. A safety data sheet indicates that it is air-sensitive, suggesting potential for auto-oxidation. Hazardous decomposition products include carbon monoxide and carbon dioxide.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the transformation of ethylnaphthalenes.[10] Studies on the structurally similar 1-methylnaphthalene have shown that UV radiation in the presence of air can lead to photo-oxidation and the formation of various degradation products.[10]
-
Thermal Degradation: While specific data for this compound is limited, PAHs, in general, can undergo thermal decomposition at elevated temperatures.
-
Biodegradation: Microbial degradation is a major pathway for the breakdown of PAHs in the environment. Bacteria and fungi can metabolize substituted naphthalenes through pathways such as aromatic ring hydroxylation and oxidation of the ethyl group.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[11][12] This protocol outlines a general approach for studying the stability of this compound under various stress conditions.
General Procedure
-
Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
Stress Conditions
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature and at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solid sample and a solution of the sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.
Visualizations
Experimental Workflow for Solubility and Stability Testing
References
- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Alcohols and Ethers [chemed.chem.purdue.edu]
- 6. chem.latech.edu [chem.latech.edu]
- 7. epa.gov [epa.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. agilent.com [agilent.com]
- 10. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Occurrence of 1-Ethylnaphthalene in Crude Oil and Petroleum Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the presence of 1-ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in crude oil and various petroleum products. This document details the quantitative occurrence, analytical methodologies for its detection, and its geochemical significance.
Introduction
This compound (C₁₂H₁₂) is a bicyclic aromatic hydrocarbon that is a natural constituent of crude oil and persists through various refining processes into petroleum products.[1] As a member of the polycyclic aromatic hydrocarbon (PAH) family, its presence is of interest to researchers in geochemistry, environmental science, and toxicology. Understanding the distribution and concentration of this compound is crucial for crude oil characterization, assessing product quality, and for environmental monitoring. Alkylated naphthalenes, including this compound, are found in a variety of fuels such as coal and petroleum.[2]
Quantitative Occurrence of this compound
The concentration of this compound varies significantly depending on the type of crude oil and the specific petroleum product. The following table summarizes available quantitative data.
| Matrix | Product/Type | Concentration of this compound | Reference |
| Petroleum Product | JP-5 | 0.32% (Arom2) | [3] |
| Petroleum Product | JP-8 | 0.33% (Arom2) | [3] |
| Crude Oil | General | Present, but concentration varies | [3] |
| Petroleum Naphthas | General | Present, component of C10 to C12 alkylnaphthalenes | [4] |
| Gasoline | General | Can contain alkylated-naphthalenes like 1-methylnaphthalene, with ratios differing from diesel | [5] |
| Middle Distillates | Diesel, Kerosene, Jet Fuel | Characterized by the presence of PAHs, especially naphthalene and methylnaphthalenes | [6] |
Geochemical Significance
While the geochemical significance of dimethylnaphthalenes (DMNs) as petroleum biomarkers is well-established for determining source rock characteristics and thermal maturity, the specific role of this compound is less detailed in readily available literature.[7] However, as an alkylated naphthalene, its distribution, along with other isomers, can provide insights into the origin and thermal history of crude oil.[7] The presence of various alkylnaphthalenes is indicative of the organic matter input (terrestrial vs. marine) and the geological conditions during petroleum formation.[7][8]
Experimental Protocols for Analysis
The determination of this compound in complex matrices like crude oil and petroleum products requires robust analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique.[9][10] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also employed for the analysis of PAHs.[9][11]
1. Sample Preparation
A critical step in the analysis is the isolation of the aromatic fraction from the complex hydrocarbon matrix.
-
Deasphalting:
-
Weigh a known amount of the crude oil or petroleum product into a flask.
-
Add a 40:1 volume-to-oil ratio of a non-polar solvent like n-pentane or n-hexane to precipitate the asphaltenes.[7]
-
Stir the mixture for an extended period (e.g., 12 hours).[7]
-
Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.
-
Concentrate the maltene fraction using a rotary evaporator.[12]
-
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column with activated silica gel or alumina.[7][12]
-
Load the concentrated maltene fraction onto the column.[7]
-
Elute the saturate fraction using a non-polar solvent like n-hexane.
-
Elute the aromatic fraction, containing this compound, using a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane or benzene/hexane.[13]
-
Collect the aromatic fraction and concentrate it to a suitable volume for analysis.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is recommended.[14]
-
GC Conditions (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp Rate: 6°C/minute to 320°C.
-
Final Temperature: 320°C, hold for 15 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for this compound and other target PAHs. The characteristic ions for this compound would be monitored.
-
-
Quantification: The external standard method is often used for quantification.[9] This involves creating a calibration curve from standards of known this compound concentrations. An internal standard can also be added to the sample and standards to correct for variations in injection volume and instrument response.[9]
Visualizations
The following diagrams illustrate the analytical workflow and the logical relationships in the context of this compound occurrence.
Caption: Workflow for the analysis of this compound in petroleum.
Caption: Logical flow of this compound from source to products.
Conclusion
This compound is a consistent, though variably concentrated, component of crude oil and its refined products. Its analysis is achievable through standard chromatographic techniques, with careful sample preparation being paramount for accurate quantification. For researchers, understanding the levels of this compound can aid in the detailed characterization of petroleum systems and the assessment of petroleum product composition. For professionals in drug development, this information may be relevant in the context of understanding the environmental prevalence of PAHs and their potential for human exposure.
References
- 1. theicct.org [theicct.org]
- 2. researchgate.net [researchgate.net]
- 3. Table D-1, Petroleum Product Composition - Toxicological Profile for Total Petroleum Hydrocarbons (TPH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chemistry-matters.com [chemistry-matters.com]
- 6. projects.itrcweb.org [projects.itrcweb.org]
- 7. benchchem.com [benchchem.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsm.org.my [gsm.org.my]
- 11. epa.gov [epa.gov]
- 12. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
- 13. bsee.gov [bsee.gov]
- 14. researchgate.net [researchgate.net]
1-Ethylnaphthalene as a polycyclic aromatic hydrocarbon (PAH).
An In-depth Review of its Properties, Metabolism, and Toxicological Profile as a Polycyclic Aromatic Hydrocarbon
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with an ethyl group. As a member of the alkylated PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development. Alkylated PAHs are prevalent in crude oil and petroleum products and are recognized as widespread environmental contaminants. Understanding the specific metabolic fate and toxicological implications of individual alkylated PAHs, such as this compound, is crucial for accurate risk assessment and the development of potential therapeutic interventions for PAH-related health issues. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its physicochemical properties, metabolic pathways, toxicity, and the experimental methodologies used for its study.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate, transport, and biological interactions. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 1127-76-0 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -15 to -14 °C | [2] |
| Boiling Point | 258-260 °C | [2] |
| Density | 1.008 g/mL at 25 °C | [2] |
| Water Solubility | 10.7 mg/L at 25 °C | [2][4] |
| Vapor Pressure | 0.0214 - 0.0252 mmHg at 25 °C | [2][4] |
| LogP (Octanol/Water Partition Coefficient) | 4.4 | [1][4] |
| Flash Point | 111 °C | [2][3] |
| Refractive Index (n20/D) | 1.606 | [2] |
Metabolism of this compound
The metabolism of PAHs is a critical determinant of their toxicity. The introduction of an alkyl group to the naphthalene core, as in this compound, provides an alternative site for metabolic modification, competing with the oxidation of the aromatic ring.[5]
Key Metabolic Pathways
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, predominantly in the liver.[5][6] The metabolic process can be broadly divided into two competing pathways:
-
Aromatic Oxidation: This pathway is characteristic of PAHs and involves the epoxidation of the naphthalene ring system. This can lead to the formation of reactive intermediates, such as epoxides and dihydrodiols, which can be further metabolized to phenols and quinones.[6] These reactive metabolites are often implicated in the genotoxic and carcinogenic effects of PAHs. For the parent compound, naphthalene, CYP1A2 and CYP3A4 are key enzymes in its aromatic oxidation.[6][7]
-
Alkyl Side-Chain Oxidation: The presence of the ethyl group allows for hydroxylation of the side chain, a pathway that can lead to the formation of alcohol metabolites, such as 1-(1-hydroxyethyl)naphthalene and 1-(2-hydroxyethyl)naphthalene.[5][8][9] This pathway is generally considered a detoxification route, as it produces more polar and readily excretable metabolites without the formation of reactive epoxides on the aromatic ring.
In vitro studies using rat and human liver microsomes have shown that the presence of an alkyl substituent on the naphthalene ring shifts the metabolism in favor of alkyl side-chain oxidation at the expense of aromatic ring oxidation.[5] Specifically, with rat liver microsomes, alkyl side-chain oxidation is the preferred metabolic route for this compound.[5]
Phase II Metabolism
The primary metabolites of this compound can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. These reactions include glucuronidation and sulfation of hydroxylated metabolites and conjugation with glutathione (GSH) for reactive epoxide intermediates.[10]
Below is a diagram illustrating the proposed metabolic pathways for this compound.
Caption: Proposed metabolic pathways of this compound.
Toxicological Profile
The toxicity of alkylated PAHs can be influenced by the position and size of the alkyl substituent. While comprehensive toxicological data for this compound is limited, information from studies on closely related compounds, such as naphthalene and 1-methylnaphthalene, provides valuable insights.
Acute Toxicity
Limited data is available for the acute toxicity of this compound. An oral lowest published lethal dose (LDLo) in rats has been reported.
| Route | Species | Value | Reference(s) |
| Oral | Rat | LDLo: 5000 mg/kg | [4] |
For comparison, the oral LD50 for naphthalene in male mice is 533 mg/kg and 710 mg/kg in female mice.[11]
Subchronic and Chronic Toxicity
Studies on 1-methylnaphthalene, a close structural analog, provide some indication of the potential for chronic toxicity. A 13-week inhalation study in F344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of 4 ppm based on mucous cell hyperplasia in the nasopharyngeal tissues at higher concentrations.[12] A chronic dietary study in B6C3F1 mice with 1-methylnaphthalene resulted in an increased incidence of bronchiolar/alveolar adenomas in male mice, suggesting a weak carcinogenic potential in the lung.[8]
Genotoxicity and Carcinogenicity
The genotoxic potential of PAHs is often linked to the formation of DNA adducts by their reactive metabolites.[13] While specific genotoxicity data for this compound is lacking, conventional in vitro genotoxicity tests on 1-methylnaphthalene have produced equivocal results.[14][15] However, an in vivo study with 1-methylnaphthalene did not show evidence of genotoxicity in the lungs of mice at a carcinogenic dose.[14] The International Agency for Research on Cancer (IARC) has not classified this compound, but has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).[16]
Potential Signaling Pathways
The biological effects of PAHs are often mediated through their interaction with specific cellular signaling pathways.
Aryl Hydrocarbon Receptor (AHR) Signaling
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many xenobiotics, including some PAHs.[17] Upon ligand binding, the AHR translocates to the nucleus and induces the expression of a battery of genes, including several CYP450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1). While naphthalene itself is not an AHR agonist, its quinone metabolites, 1,2-naphthoquinone and 1,4-naphthoquinone, have been shown to activate the AHR signaling pathway.[18][19] It is plausible that similar quinone metabolites of this compound could also activate this pathway.
Oxidative Stress and Nrf2 Signaling
PAH metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[1] The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress.[20] Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant and detoxification enzymes.[20] Naphthalene-based compounds have been investigated as activators of the Nrf2 pathway, suggesting a potential role for this pathway in the cellular response to this compound exposure.[16][21][22][23]
Below is a diagram illustrating a potential signaling pathway for PAH-induced toxicity.
Caption: Potential signaling pathways affected by PAH metabolites.
Experimental Protocols
Accurate and reproducible experimental methods are essential for advancing our understanding of this compound. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic fate of this compound in a controlled in vitro system.
1. Materials:
-
This compound (high purity)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a deuterated PAH)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
High-performance liquid chromatography (HPLC) system with UV or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Add the internal standard to the terminated reaction mixture.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
Analyze the samples to quantify the disappearance of the parent compound (this compound) and the formation of metabolites.
Analysis of DNA Adducts by ³²P-Postlabeling
This highly sensitive method is used to detect and quantify bulky DNA adducts formed from reactive PAH metabolites.[24][25][26]
1. Materials:
-
DNA sample (isolated from cells or tissues exposed to this compound)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (optional, for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC development chambers and solvents
-
Phosphorimager or autoradiography film
2. Procedure:
-
DNA Digestion: Digest the DNA sample (typically 5-10 µg) to 3'-monophosphate deoxynucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase sensitivity, the bulky, hydrophobic DNA adducts can be enriched by treating the digest with nuclease P1, which dephosphorylates the normal nucleotides, or by butanol extraction.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating them with T4 polynucleotide kinase and [γ-³²P]ATP. This reaction transfers the radiolabeled phosphate to the adducts.
-
TLC Separation: Apply the ³²P-labeled adduct mixture to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess radiolabeled ATP and normal nucleotides.
-
Detection and Quantification: Visualize the separated, radiolabeled adducts using a phosphorimager or by exposing the TLC plate to X-ray film. Quantify the amount of radioactivity in each adduct spot to determine the level of DNA adduction, often expressed as relative adduct labeling (RAL).
Below is a diagram illustrating a general workflow for the analysis of PAHs in biological samples.
Caption: General workflow for PAH analysis in biological samples.
Conclusion and Future Directions
This compound, as a representative alkylated PAH, presents a complex profile of metabolism and potential toxicity. The interplay between aromatic and alkyl side-chain oxidation is a key determinant of its biological activity, with side-chain oxidation likely representing a detoxification pathway. While direct evidence is still emerging, the involvement of the AHR and Nrf2 signaling pathways in the cellular response to its metabolites is highly probable.
Future research should focus on several key areas:
-
Comprehensive Toxicity Testing: There is a clear need for more extensive toxicological data for this compound, including acute (LD50/LC50), subchronic, chronic, reproductive, and developmental toxicity studies.
-
Metabolite Identification and Quantification: Detailed characterization of the specific metabolites of this compound formed by human CYP450 isoforms is essential for understanding its metabolic fate in humans.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound and its metabolites exert their biological effects, including their interactions with the AHR and Nrf2 pathways, will provide a more complete picture of its toxicological profile.
-
Mixture Toxicity: As human exposure to PAHs typically occurs in the context of complex mixtures, studies investigating the toxicological interactions of this compound with other PAHs are warranted.
A deeper understanding of the toxicology and metabolism of this compound will contribute significantly to the broader field of PAH research and aid in the development of more accurate human health risk assessments.
References
- 1. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. [PDF] IN VITRO METABOLISM OF NAPHTHALENE BY HUMAN LIVER MICROSOMAL CYTOCHROME P450 ENZYMES | Semantic Scholar [semanticscholar.org]
- 4. 1-ethyl naphthalene, 1127-76-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 11. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labsolu.ca [labsolu.ca]
- 13. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. | Sigma-Aldrich [merckmillipore.com]
- 16. Item - Probing the structural requirements of non-electrophilic naphthalene-based Nrf2 activators - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 17. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naphthalene toxicity in mice and aryl hydrocarbon receptor-mediated CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probing the Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - Probing The Structural Requirements of Non-electrophilic Naphthalene-Based Nrf2 Activators. - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 23. Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethylnaphthalene: A Technical Guide to Toxicological Data and Safety Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available toxicological data and safety information for 1-Ethylnaphthalene. Significant data gaps exist in the public domain regarding detailed toxicological studies and experimental protocols for this specific substance. The information provided should be used as a preliminary guide and is not a substitute for a comprehensive risk assessment.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene ring substituted with an ethyl group. As with other PAHs, understanding its toxicological profile and associated safety hazards is crucial for safe handling and for assessing potential environmental and human health risks. This guide summarizes the available data on the toxicology and safety of this compound.
Physicochemical Properties and Safety Hazards
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and potential hazards in a laboratory or industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -15 to -14 °C | [1][2] |
| Boiling Point | 258 - 260 °C | [1][3] |
| Flash Point | 111 °C (231.8 °F) - closed cup | [1][3] |
| Density | 1.008 g/mL at 25 °C | [1] |
| Water Solubility | Information not available | [3] |
| Autoignition Temperature | 480 °C / 896 °F | [3] |
Safety Hazards:
-
GHS Classification: While some reports indicate that this compound does not meet GHS hazard criteria, a significant number of notifications to the ECHA C&L Inventory classify it as H411: Toxic to aquatic life with long lasting effects .[4][5]
-
Flammability: this compound is a combustible liquid with a flash point of 111 °C.[1][3]
-
Handling Precautions: Standard safe handling procedures for chemical reagents should be followed. This includes wearing personal protective equipment such as safety glasses and gloves.[1][6]
Toxicological Data
Detailed toxicological data for this compound is sparse in publicly accessible literature. Much of the available information is extrapolated from studies on related compounds, such as naphthalene and 1-methylnaphthalene.
Acute Toxicity
Only limited data is available for the acute toxicity of this compound.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference |
| Oral | Rat | LDLo: 5000 mg/kg | [2] |
Experimental Protocol: Detailed experimental protocols for the cited LDLo study are not available in the public domain. A general procedure for an acute oral toxicity study (limit test) as per OECD Guideline 401 would involve the administration of a single high dose (e.g., 2000 or 5000 mg/kg body weight) to a small number of animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality. A full description of the protocol would include details on the animal strain, age, sex, housing conditions, vehicle used for the test substance, and the specific observations made.
Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies for this compound were identified in the public literature.
Information from a Related Compound (1-Methylnaphthalene): A 13-week inhalation toxicity study in F344 rats exposed to 1-methylnaphthalene vapor (up to 30 ppm) resulted in mucous cell hyperplasia in the nasopharyngeal tissues. The no-observed-adverse-effect level (NOAEL) was determined to be 4 ppm.[7][8][9][10] A chronic (81-week) dietary study in B6C3F1 mice with 1-methylnaphthalene showed an increased incidence of pulmonary alveolar proteinosis.[11]
Carcinogenicity
No dedicated carcinogenicity bioassays for this compound were found.
Information from a Related Compound (1-Methylnaphthalene): In a chronic dietary study in B6C3F1 mice, 1-methylnaphthalene showed suggestive evidence of carcinogenicity, with an increased incidence of lung adenomas and adenocarcinomas in male mice.[11] The U.S. EPA has concluded that there is "suggestive evidence of carcinogenicity" for 1-methylnaphthalene.[12]
Mutagenicity and Genotoxicity
There is a lack of specific mutagenicity and genotoxicity data for this compound. Standard in vitro and in vivo assays such as the Ames test, chromosomal aberration test, and micronucleus assay would be required to assess these endpoints.
Information from a Related Compound (1-Methylnaphthalene): 1-Methylnaphthalene has generally tested negative in Ames tests.[13] In an in vivo study with gpt delta mice, 1-methylnaphthalene did not show genotoxicity in the lungs.[13]
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for this compound were identified.
General Experimental Protocols (OECD Guidelines):
-
OECD Guideline 414 (Prenatal Developmental Toxicity Study): This study involves administering the test substance to pregnant animals (typically rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.[2][3][4]
-
OECD Guideline 416 (Two-Generation Reproduction Toxicity Study): This study evaluates the effects of the test substance on reproductive performance and fertility in two generations of animals (usually rats).[1][14][15]
Metabolism and Toxicokinetics
No studies detailing the absorption, distribution, metabolism, and excretion (ADME) or toxicokinetics of this compound were found.
Inferred Metabolic Pathway: Based on the metabolism of naphthalene and other alkylnaphthalenes, it can be hypothesized that this compound is metabolized by cytochrome P450 (CYP) enzymes. The metabolic process likely involves oxidation of the aromatic ring to form epoxides, which can then be converted to dihydrodiols and phenols. The ethyl side chain may also undergo oxidation. These metabolites can then be conjugated and excreted. Without experimental data, the specific CYP isoforms involved and the major metabolites remain unknown.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Caption: Hypothetical metabolic pathway of this compound.
Signaling Pathways of Toxicity
No information on specific signaling pathways affected by this compound has been identified. For many PAHs, toxicity can be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of metabolic enzymes and subsequent formation of reactive metabolites that can cause oxidative stress and DNA damage. However, whether this compound is a potent AhR agonist is unknown.
The following diagram illustrates a general logical workflow for assessing the potential toxicity of a chemical like this compound.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats | Semantic Scholar [semanticscholar.org]
- 10. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide on the Environmental Sources and Fate of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental sources, fate, and analysis of 1-Ethylnaphthalene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental contexts or as a potential impurity.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene ring substituted with an ethyl group. As a component of crude oil and various petroleum products, it is introduced into the environment through both natural and anthropogenic activities. Understanding its environmental distribution and ultimate fate is crucial for assessing its potential ecological impact.
Environmental Sources
This compound is released into the environment from a variety of sources, which can be broadly categorized as natural and anthropogenic.
2.1. Natural Sources
The primary natural source of this compound is crude oil and natural gas seeps. It is a naturally occurring component of fossil fuels.[1]
2.2. Anthropogenic Sources
Human activities are the most significant contributors to the environmental presence of this compound. These sources include:
-
Petroleum Industry: As a constituent of crude oil, this compound is found in various refined petroleum products, including gasoline, diesel, and jet fuels.[2][3] Spills, leaks, and routine operations in the extraction, refining, and transportation of petroleum can release this compound into the environment.
-
Combustion Processes: Incomplete combustion of organic materials is a major source of PAHs, including this compound. Key combustion sources include vehicle exhaust, industrial emissions, and the burning of wood and coal.[1] Tobacco smoke also contains this compound.[1]
-
Industrial Processes: The production and use of coal tar, a byproduct of coking coal, is a significant industrial source of naphthalenes.[1] Industrial wastewater from these and other chemical manufacturing processes can also contain this compound.
Table 1: Quantitative Data on this compound in Environmental Media
| Environmental Matrix | Source/Location | Concentration Range | Reference |
| Air | |||
| Urban/Suburban Air (for Naphthalene) | 0.01 - 0.82 µg/m³ (average) | [4] | |
| Indoor Air (for Naphthalene) | 0.18 - 2.84 µg/m³ (average) | [2] | |
| Water | |||
| Groundwater (Gas Works Park, Seattle) | 20 - 1,100 µg/L (for 1-Methylnaphthalene) | [5] | |
| Soil & Sediment | |||
| Contaminated Soil (Manufactured-gas plants) | >1,000 mg/kg (for Naphthalene) | [1] | |
| Contaminated Sediment | Data for specific this compound concentrations are limited. |
Note: Data for this compound is often grouped with other naphthalenes. The table provides context with available data for closely related compounds where specific this compound data is unavailable.
Environmental Fate
The fate of this compound in the environment is governed by a combination of physical, chemical, and biological processes, including volatilization, sorption, photodegradation, and biodegradation.
3.1. Abiotic Degradation
3.1.1. Photodegradation
In the atmosphere, this compound is expected to undergo indirect photolysis through reactions with photochemically produced hydroxyl (OH) radicals.[5] The atmospheric half-life of 1-methylnaphthalene, a closely related compound, due to reaction with OH radicals is estimated to be around 2.4 hours, suggesting a similar rapid degradation for this compound.[5] In water, direct photolysis can occur in the upper layers, while indirect photolysis involving OH radicals and other reactive oxygen species is also a significant degradation pathway.[6]
3.2. Biodegradation
Microbial degradation is a key process for the removal of this compound from soil and water. Under aerobic conditions, bacteria can metabolize this compound. While specific pathways for this compound are not extensively detailed in the literature, the degradation of 1-methylnaphthalene by Pseudomonas putida provides a likely model. This involves two primary routes: hydroxylation of the aromatic ring, leading to ring cleavage, and oxidation of the alkyl side chain to form 1-naphthoic acid.
Table 2: Environmental Fate Parameters for Naphthalenes
| Parameter | Value/Description | Compound | Reference |
| Atmospheric Half-life | |||
| Reaction with OH radicals | ~2.4 hours (estimated for 1-methylnaphthalene) | [5] | |
| Aqueous Photolysis Half-life | |||
| Surface Water | 22 hours (estimated for 1-methylnaphthalene) | [5] | |
| Biodegradation Half-life | |||
| Sediment (exposed to petroleum) | 46 weeks (for 1-methylnaphthalene) | [5] | |
| Bioconcentration Factor (BCF) | |||
| Fish (whole body) | up to 427 (for Naphthalene) | [7] | |
| Log K_ow_ | 4.4 | This compound | [8] |
Note: Specific fate parameters for this compound are limited. The table includes data for closely related compounds to provide an estimate of its environmental behavior.
Experimental Protocols
This section outlines general methodologies for the analysis and degradation assessment of this compound in environmental samples.
4.1. Analysis of this compound in Environmental Samples
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound.
4.1.1. Sample Preparation and Extraction
-
Water Samples: For volatile compounds like this compound, purge and trap concentration is a standard method.[9] Alternatively, liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane can be used.[10]
-
Soil and Sediment Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., a mixture of acetone and hexane) is typically employed to extract PAHs from solid matrices.
4.1.2. GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: Typically around 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 280-300°C, held for several minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is used, targeting the molecular ion and characteristic fragment ions of this compound.
4.2. Biodegradation Assessment
Standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be adapted to assess the biodegradability of this compound.[11]
4.2.1. Experimental Protocol for Aerobic Biodegradation
-
Inoculum: Activated sludge from a wastewater treatment plant or a specific microbial consortium known to degrade PAHs.
-
Medium: A mineral salts medium containing this compound as the sole carbon source.
-
Test System: A closed respirometer or a series of flasks incubated on a shaker at a constant temperature (e.g., 25°C).
-
Analysis: The degradation of this compound is monitored over time by analyzing samples using GC-MS. The production of carbon dioxide or the consumption of oxygen can also be measured to determine the extent of mineralization.
4.3. Photodegradation Assessment
Methodologies for assessing photodegradation in water and air are available and can be applied to this compound.[12]
4.3.1. Experimental Protocol for Aqueous Photodegradation
-
Light Source: A solar simulator or a lamp that mimics the solar spectrum.
-
Test Solution: A solution of this compound in purified water, with and without photosensitizers (e.g., humic acids) to assess both direct and indirect photolysis.
-
Test Vessels: Quartz tubes or other UV-transparent containers.
-
Analysis: The concentration of this compound is measured at different time intervals using HPLC with a UV or fluorescence detector, or GC-MS.
Visualizations
5.1. Environmental Fate Pathway
Caption: Environmental pathways of this compound.
5.2. Proposed Aerobic Biodegradation Pathway
Caption: Proposed aerobic biodegradation pathways for this compound.
5.3. Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. cbbep.org [cbbep.org]
- 4. researchgate.net [researchgate.net]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. circabc.europa.eu [circabc.europa.eu]
- 7. circabc.europa.eu [circabc.europa.eu]
- 8. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of chemicals in a standardized test and in environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
Methodological & Application
Application Note: Analysis of 1-Ethylnaphthalene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the analysis of 1-Ethylnaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS), including detailed experimental protocols and data presentation.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in environmental monitoring, toxicology, and as a potential impurity in pharmaceutical manufacturing. Accurate and sensitive quantification is crucial for assessing its impact and ensuring product safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of this compound in various matrices. This application note details a complete workflow from sample preparation to data acquisition and analysis.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for the identification and quantification of this compound.[1][2][3][4]
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| CAS Number | 1127-76-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂ | [1][2][3][4] |
| Molecular Weight | 156.22 g/mol | [1][2][3][4] |
| Quantification Ion (m/z) | 141 (Base Peak) | [1][2] |
| Qualifier Ions (m/z) | 156 (Molecular Ion), 115 | [1][2] |
| Typical LOD | 0.03 - 4.4 ng/mL | [5][6] |
| Typical LOQ | 0.10 - 14.6 ng/mL | [5][6] |
*Note: Limits of Detection (LOD) and Quantification (LOQ) are representative values for PAHs using similar GC-MS methods and may vary depending on the matrix and instrument sensitivity.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound.
3.1. Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of this compound from a water matrix.[7][8][9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[7]
-
Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped this compound from the cartridge with 5 mL of acetonitrile or dichloromethane into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.
-
Analysis: The concentrated sample is now ready for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| GC Parameter | Setting |
| GC System | Agilent 6890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| MS Parameter | Setting |
| MS System | Agilent 5973N MS Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 141 (quantification), 156, 115 (qualifiers) |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The sample preparation protocol using solid-phase extraction is effective for isolating the analyte from a water matrix. The specified GC-MS conditions are optimized for good chromatographic separation and selective detection. This application note serves as a valuable resource for researchers and scientists involved in the analysis of PAHs.
References
- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 2. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 3. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 4. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of polycyclic aromatic hydrocarbons in surface water using simplified liquid–liquid micro-extraction and pseudo-MRM GC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. obrnutafaza.hr [obrnutafaza.hr]
High-performance liquid chromatography (HPLC) methods for 1-Ethylnaphthalene.
An increasing demand for precise and reliable analytical methods for the quantification of 1-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), exists across environmental monitoring, toxicology studies, and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility. This document provides detailed application notes and protocols for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Application Note
Introduction
This compound is a member of the PAH family, which is of significant environmental and health concern due to the carcinogenic and mutagenic properties of many of its members. Accurate quantification of this compound is crucial for assessing environmental contamination and for quality control in industrial processes. This application note describes a robust RP-HPLC method for the separation and quantification of this compound. The method utilizes a C18 stationary phase, which is well-suited for the separation of nonpolar aromatic compounds, and a mobile phase consisting of an organic solvent and water.[1] Detection is achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region.[2]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below. These conditions are based on established methods for the separation of PAHs and related naphthalene derivatives.[1][3]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Method Validation Summary
The described method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Result |
| Retention Time (tR) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
This section provides a detailed step-by-step protocol for the analysis of this compound using the aforementioned HPLC method.
1. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile : Water, 70:30, v/v):
-
Measure 700 mL of HPLC grade acetonitrile.
-
Measure 300 mL of HPLC grade water.
-
Combine the two solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an online degasser or by sonication for 15-20 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix until fully dissolved.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
4. Sample Preparation
-
For liquid samples, dilute an appropriate volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
For solid samples, an appropriate extraction method (e.g., sonication or Soxhlet extraction) with a suitable solvent like acetonitrile should be employed. The extract should then be diluted with the mobile phase.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5. HPLC System Setup and Operation
-
Ensure the mobile phase reservoir is sufficiently filled.
-
Purge the pump to remove any air bubbles from the system.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Set the UV detector wavelength to 220 nm.
-
Create a sequence in the chromatography software with the prepared standards and samples.
-
Inject 20 µL of each standard and sample.
6. Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Notes: 1-Ethylnaphthalene as an Analytical Standard in Environmental Testing
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its association with fossil fuels and byproducts of their combustion.[1] As a component of this ubiquitous class of pollutants, its presence in environmental matrices such as water and soil is closely monitored. Accurate quantification of this compound is crucial for assessing environmental contamination and ensuring public safety. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an analytical standard in environmental testing, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard. These properties influence its behavior during sample preparation and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| Boiling Point | 258-260 °C | [1] |
| Melting Point | -15 to -14 °C | [1] |
| Density | 1.008 g/mL at 25 °C | [1] |
| Water Solubility | 10.7 mg/L at 25 °C | [1] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [1] |
| Log P (Octanol-Water Partition Coefficient) | 4.4 | [2] |
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of this compound and other PAHs in environmental samples due to its high sensitivity and selectivity.[3] The following sections detail the experimental protocols for sample preparation and GC-MS analysis.
Experimental Workflow
The overall workflow for the analysis of this compound in environmental samples is depicted below.
Detailed Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol is based on methodologies adapted from U.S. EPA Method 8270D and other relevant literature for semi-volatile organic compounds.[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
1.1. Acidify a 1-liter water sample to a pH < 2 with hydrochloric acid.
-
1.2. Spike the sample with a surrogate standard (e.g., naphthalene-d8) to monitor extraction efficiency.
-
1.3. Transfer the sample to a 2-liter separatory funnel.
-
1.4. Add 60 mL of dichloromethane (DCM) to the funnel, seal, and shake vigorously for 2 minutes with periodic venting.
-
1.5. Allow the layers to separate and drain the DCM (bottom layer) into a flask.
-
1.6. Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.
-
1.7. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
1.8. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
-
1.9. Add an internal standard (e.g., anthracene-d10) just before analysis.
2. GC-MS Instrumental Analysis
-
2.1. Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
-
2.2. Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantification Ion for this compound: m/z 141.
-
Qualifier Ions for this compound: m/z 156, 128.
-
-
3. Calibration and Quantification
-
3.1. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, and 50.0 µg/mL) in dichloromethane.
-
3.2. Add a constant concentration of the internal standard to each calibration standard.
-
3.3. Generate a calibration curve by plotting the relative response factor (analyte peak area / internal standard peak area) against the concentration of this compound. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is required.[4]
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol is adapted from general procedures for PAH analysis in solid matrices.[1]
1. Sample Preparation: Soxhlet Extraction
-
1.1. Air-dry the soil or sediment sample and sieve to remove large debris.
-
1.2. Homogenize the sample.
-
1.3. Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.
-
1.4. Spike the sample with a surrogate standard.
-
1.5. Extract the sample for 16-24 hours with a 1:1 mixture of acetone and hexane.
-
1.6. Concentrate the extract to about 5 mL using a rotary evaporator.
-
1.7. Perform a solvent exchange to dichloromethane.
-
1.8. Cleanup (if necessary): Pass the extract through a silica gel column to remove interferences.
-
1.9. Concentrate the final extract to 1 mL and add the internal standard.
2. GC-MS Instrumental Analysis
-
Follow the same GC-MS conditions as outlined in Protocol 1, Section 2.
3. Calibration and Quantification
-
Follow the same calibration and quantification procedure as described in Protocol 1, Section 3.
Data Presentation and Quality Control
Quantitative data should be presented in a clear and structured format. The following tables provide examples of expected performance data.
Table 1: Method Detection Limits (MDLs) and Practical Quantitation Limits (PQLs)
| Analyte | Matrix | MDL (µg/L or µg/kg) | PQL (µg/L or µg/kg) |
| This compound | Water | 0.1 | 0.5 |
| This compound | Soil | 1.0 | 5.0 |
MDL and PQL values are estimates and should be experimentally determined by the laboratory.
Table 2: Quality Control (QC) Acceptance Criteria
| QC Parameter | Acceptance Criteria |
| Calibration Curve (r²) | ≥ 0.995 |
| Surrogate Recovery | 70-130% |
| Matrix Spike Recovery | 70-130% |
| Laboratory Control Sample (LCS) Recovery | 80-120% |
| Method Blank | Below PQL |
Logical Relationship for QC Acceptance
The following diagram illustrates the decision-making process based on QC results.
Conclusion
This compound serves as a critical analytical standard for the monitoring of PAH contamination in environmental samples. The protocols outlined, based on established EPA methodologies, provide a robust framework for its accurate and precise quantification using GC-MS. Adherence to stringent quality control measures is paramount to ensure the reliability and defensibility of the generated data. These application notes should serve as a valuable resource for researchers and scientists in the field of environmental analysis.
References
Application of 1-Ethylnaphthalene as a biomarker for oil spill identification.
Application of 1-Ethylnaphthalene as a Biomarker for Oil Spill Identification
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Following an oil spill, the rapid and accurate identification of the pollution source is critical for environmental forensics and remediation efforts. Petroleum biomarkers are complex organic compounds found in crude oil that are unique to the oil's source and resistant to environmental degradation.[1] this compound, a polycyclic aromatic hydrocarbon (PAH), serves as a valuable biomarker for identifying the source of spilled oil and monitoring its weathering process.[2] Its presence and relative concentration, particularly in ratio to other alkylated naphthalenes, can provide a distinctive fingerprint of the original oil.[3] This document provides detailed application notes and protocols for the use of this compound in oil spill identification.
Principle of Application
The rationale for using this compound as a biomarker lies in its specific molecular signature within crude oil. Crude oils from different sources have varying concentrations and distributions of alkylated naphthalenes.[4] While weathering processes such as evaporation, dissolution, and biodegradation alter the chemical composition of spilled oil, the relative ratios of certain isomers, like those of ethylnaphthalene, can remain relatively constant or change in predictable ways.[5][6] By analyzing the concentration of this compound and its related compounds in an environmental sample and comparing it to suspected source oils, a reliable match can be established.
Data Presentation
The quantitative analysis of this compound and related C2-naphthalenes provides the foundation for oil spill identification. Below are tables summarizing typical concentration ranges and the effects of weathering.
Table 1: Representative Concentrations of C2-Naphthalenes in Crude Oil
| Compound | Typical Concentration Range in Crude Oil (µg/g) | Reference |
| This compound | 50 - 500 | [2][7] |
| 2-Ethylnaphthalene | 100 - 800 | [2][7] |
| 1,2-Dimethylnaphthalene | 20 - 200 | [2] |
| 1,3-Dimethylnaphthalene | 30 - 300 | [2] |
| 1,4-Dimethylnaphthalene | 15 - 150 | [2] |
| 1,5-Dimethylnaphthalene | 25 - 250 | [2] |
| 1,6-Dimethylnaphthalene | 40 - 400 | [2] |
| 1,7-Dimethylnaphthalene | 35 - 350 | [2] |
| 1,8-Dimethylnaphthalene | 10 - 100 | [2] |
| 2,3-Dimethylnaphthalene | 20 - 200 | [2] |
| 2,6-Dimethylnaphthalene | 50 - 600 | [2] |
| 2,7-Dimethylnaphthalene | 45 - 550 | [2] |
Table 2: Effect of Weathering on the Concentration of Alkylated Naphthalenes
| Weathering Stage | Change in this compound Concentration | Change in Ratio of this compound to other C2-Naphthalenes | Reference |
| Early Stage (Evaporation) | Significant decrease due to volatilization | Ratios may remain relatively stable initially | |
| Mid Stage (Dissolution & Biodegradation) | Continued decrease | Ratios begin to shift as different isomers degrade at different rates | [6][8] |
| Late Stage (Advanced Biodegradation) | Substantial depletion | Significant alteration of isomer ratios | [5][8] |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound from environmental samples are provided below. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Protocol 1: Extraction of this compound from Water Samples
This protocol is based on liquid-liquid extraction principles.[10]
1. Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles with Teflon-lined caps.
-
Fill the bottles to the top to minimize headspace.
-
If not extracted immediately, preserve the samples by acidifying to a pH < 2 with hydrochloric acid and store at 4°C.
2. Extraction Procedure:
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Add a surrogate internal standard (e.g., deuterated naphthalene) to the sample.
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts.
3. Concentration of Extract:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
4. GC-MS Analysis:
-
The concentrated extract is now ready for GC-MS analysis as described in Protocol 3.
Protocol 2: Extraction of this compound from Sediment Samples
This protocol utilizes pressurized solvent extraction, a highly efficient method for solid matrices.[11]
1. Sample Preparation:
-
Air-dry the sediment sample or mix with anhydrous sodium sulfate to remove excess water.
-
Homogenize the sample by grinding with a mortar and pestle.
2. Extraction Procedure:
-
Weigh 10-20 g of the homogenized sediment into an extraction cell.
-
Add a surrogate internal standard to the sample.
-
Place the cell in an accelerated solvent extractor (ASE) or similar pressurized fluid extractor.
-
Extract the sample with a mixture of dichloromethane and acetone (1:1 v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
3. Extract Cleanup and Concentration:
-
The collected extract may contain interfering compounds. If necessary, perform a cleanup step using solid-phase extraction (SPE) with silica gel or alumina.
-
Concentrate the cleaned extract to a final volume of 1 mL.
4. GC-MS Analysis:
-
The concentrated extract is now ready for GC-MS analysis as described in Protocol 3.
Protocol 3: GC-MS Analysis of this compound
This protocol provides typical GC-MS parameters for the quantification of this compound.[12][13]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
2. GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound: m/z 156 (quantifier), 141, 128 (qualifiers)
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in dichloromethane.
-
Analyze the standards using the same GC-MS method.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using this compound as a biomarker.
Caption: Experimental workflow for oil spill biomarker analysis.
Caption: Logic of using this compound as a biomarker.
References
- 1. tos.org [tos.org]
- 2. researchgate.net [researchgate.net]
- 3. bsee.gov [bsee.gov]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. tos.org [tos.org]
- 7. projects.itrcweb.org [projects.itrcweb.org]
- 8. Impact of Environmental Weathering on the Chemical Composition of Spilled Oils in a Real Case in Brazil | MDPI [mdpi.com]
- 9. bsee.gov [bsee.gov]
- 10. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]
- 12. epa.gov [epa.gov]
- 13. bre.com [bre.com]
Application Notes and Protocols for the Quantification of 1-Ethylnaphthalene in Soil and Water Samples
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that can be found in the environment due to natural processes and anthropogenic activities such as the incomplete combustion of organic materials.[1] Given its potential toxicity and persistence, accurate quantification in environmental matrices like soil and water is crucial for environmental monitoring and risk assessment. This document provides detailed protocols for the analysis of this compound in soil and water samples using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[1] These methods are designed for researchers, scientists, and professionals involved in environmental science and drug development.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound in soil and water matrices. These values are representative and may vary depending on the specific instrumentation and matrix interferences.
Table 1: Method Performance for this compound in Water
| Parameter | Value | Units | Method Reference |
| Method Detection Limit (MDL) | 0.02 | µg/L | EPA Method 610 (modified)[2] |
| Limit of Quantification (LOQ) | 0.07 | µg/L | EPA Method 610 (modified)[2] |
| Spike Recovery (Tap Water) | 93.8 - 102.2 | % | [3] |
| Relative Standard Deviation (RSD) | 4.3 | % | [3] |
| Linear Range | 0.5 - 200 | µg/L | [4] |
Table 2: Method Performance for this compound in Soil
| Parameter | Value | Units | Method Reference |
| Estimated Quantitation Limit (EQL) | 1.0 | mg/kg (dry weight) | EPA Method 8275A[5] |
| Achievable Detection Limits | 0.01 - 0.5 | mg/kg (dry weight) | EPA Method 8275A[5] |
| Spike Recovery | 85 - 115 | % | Typical performance |
| Relative Standard Deviation (RSD) | < 15 | % | Typical performance |
| Concentration Range (Real Samples) | 1.4 - 47 | ng/g | [6] |
Experimental Protocols
Water Sample Analysis Protocol
This protocol details the quantification of this compound in water samples using solid-phase extraction (SPE) followed by GC-MS analysis.
3.1.1. Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles to minimize photolytic decomposition.[2]
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.[2]
-
Immediately cool the samples to 4°C and store them at this temperature until extraction.[2]
3.1.2. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[7]
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.
-
Elution: Elute the trapped this compound from the cartridge by passing 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) through it.[8] Collect the eluate in a clean collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Soil Sample Analysis Protocol
This protocol outlines the procedure for quantifying this compound in soil samples using solvent extraction and GC-MS.
3.2.1. Sample Preparation
-
Drying: Air-dry the soil sample or dry it in an oven at a temperature below 40°C to minimize the loss of volatile PAHs.[9]
-
Sieving: Sieve the dried soil sample through a 2 mm sieve to remove large debris.[10]
-
Homogenization: Thoroughly mix the sieved sample to ensure homogeneity.
3.2.2. Solvent Extraction
-
Extraction: Weigh 10 g of the prepared soil into a beaker and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture. Transfer the mixture to a Soxhlet extraction thimble.
-
Place the thimble in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of acetone and hexane for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding 20 mL of hexane and re-concentrating to 1 mL.
3.2.3. Cleanup (if necessary)
For complex soil matrices, a cleanup step may be required to remove interferences.[2] This can be achieved using a silica gel or alumina column.
GC-MS Analysis
-
Instrument Conditions:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The primary ion for this compound (m/z 156) and a qualifier ion (e.g., m/z 141) should be monitored.
-
-
-
Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the concentrated sample extract into the GC-MS system.
-
Quantification: Identify this compound in the sample chromatogram based on its retention time and the presence of the characteristic ions. Quantify the concentration using the calibration curve.
Visualizations
Caption: Workflow for this compound analysis in water.
Caption: Workflow for this compound analysis in soil.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. csus.edu [csus.edu]
- 8. Solid Phase Extraction on a Small Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 10. canr.msu.edu [canr.msu.edu]
Application Note: Solid-Phase Extraction (SPE) Protocols for 1-Ethylnaphthalene and Related PAHs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene molecule substituted with an ethyl group. Like other PAHs, it is an environmental contaminant that can arise from incomplete combustion of organic materials. Accurate quantification of this compound in complex matrices such as environmental water, edible oils, and biological fluids is crucial for environmental monitoring and toxicology studies.
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for the extraction and preconcentration of PAHs from diverse sample matrices.[1] It offers significant advantages over traditional liquid-liquid extraction (LLE), including lower solvent consumption, reduced extraction times, higher sample throughput, and the potential for automation.[2][3] This application note provides detailed protocols for the SPE of this compound from both aqueous and non-aqueous (oil) samples.
Principle of Solid-Phase Extraction
SPE operates on the principles of chromatography, separating components of a mixture based on their physical and chemical properties.[4] The process involves a sample passing through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the sample matrix and impurities pass through. The retained analytes are then eluted with a small volume of an appropriate solvent.
For non-polar compounds like this compound, a reversed-phase mechanism is typically employed. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) retains the non-polar analyte from a polar sample matrix (like water).
Experimental Protocols
The following are generalized protocols for the extraction of this compound. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Protocol 1: Extraction from Aqueous Samples (e.g., Environmental Water)
This protocol is suitable for concentrating this compound and other PAHs from water samples prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][5]
Materials:
-
SPE Cartridges: C18-bonded silica (e.g., 500 mg / 6 mL)
-
Reagents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Deionized Water
-
Equipment: SPE vacuum manifold, collection vials, nitrogen evaporator
Methodology:
-
Sorbent Conditioning: To activate the C18 sorbent, pass 5-10 mL of dichloromethane through the cartridge, followed by 5-10 mL of methanol. Do not allow the sorbent to dry.[5]
-
Sorbent Equilibration: Immediately after conditioning, pass 5-10 mL of deionized water through the cartridge, leaving a small layer of water above the sorbent bed to prevent it from drying out.[1]
-
Sample Loading: Load the water sample (e.g., 200 mL to 1 L, potentially pre-filtered) onto the cartridge at a steady flow rate of approximately 5-10 mL/min.
-
Washing (Interference Elution): After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a full vacuum for 10-20 minutes to remove all residual water.
-
Analyte Elution: Elute the retained this compound and other PAHs by passing a small volume (e.g., 2 x 4 mL) of dichloromethane through the cartridge into a collection vial. Allow the solvent to soak the sorbent for a minute before drawing it through.[6]
-
Post-Elution & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., isooctane or acetonitrile) for instrumental analysis.
Protocol 2: Extraction from Non-Aqueous Samples (e.g., Edible Oils)
This protocol is adapted for the cleanup of lipid-rich samples, where the goal is to separate the PAHs from the bulk triglyceride matrix.[7][8]
Materials:
-
SPE Cartridges: Molecularly Imprinted Polymer (MIP) for PAHs or Florisil cartridges.[2][7]
-
Reagents: Cyclohexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Equipment: SPE vacuum manifold, collection vials, nitrogen evaporator
Methodology:
-
Sample Pre-treatment: Dissolve the oil sample (e.g., 0.5 g) in a non-polar solvent such as cyclohexane (e.g., 0.5 mL) and vortex to mix thoroughly.[7]
-
Sorbent Conditioning: Pass 1-2 mL of cyclohexane through the SPE cartridge.[7]
-
Sample Loading: Apply the diluted oil sample directly onto the conditioned cartridge.
-
Washing (Matrix Elution): Wash the cartridge with 1-2 mL of cyclohexane to elute the bulk of the lipid matrix while the PAHs are selectively retained.[7]
-
Analyte Elution: Elute the retained PAHs, including this compound, by passing 3 mL of ethyl acetate through the cartridge into a collection vial.[7]
-
Post-Elution & Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 0.2 mL) of ethyl acetate or another appropriate solvent for analysis.[7]
Data Presentation
While specific recovery data for this compound is not widely published, the following table summarizes recovery percentages for naphthalene and other PAHs from various matrices using different SPE sorbents, which can serve as a proxy for expected performance.
| Analyte(s) | Sorbent Type | Sample Matrix | Average Recovery (%) | Reference(s) |
| Naphthalene | C18 | Geothermal Fluids | Nearly Complete | [1] |
| Naphthalene | C18 | River Water | ~85-95% (with Dichloromethane) | [6] |
| Benz[a]anthracene | AFFINIMIP® (MIP) | Olive Oil | 98% | [8] |
| Benzo[a]pyrene | AFFINIMIP® (MIP) | Olive Oil | 95% | [8] |
| Chrysene | AFFINIMIP® (MIP) | Olive Oil | 105% | [8] |
| Benzo[b]fluoranthene | AFFINIMIP® (MIP) | Olive Oil | 80% | [8] |
| 15 PAHs | Not Specified | Edible Oil | 55.1–105.0% | [9] |
Visualization of SPE Workflow
The following diagram illustrates the logical steps of a typical reversed-phase SPE protocol for extracting this compound from an aqueous sample.
Caption: General workflow for solid-phase extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perlan.com.pl [perlan.com.pl]
- 4. fishersci.ca [fishersci.ca]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Analysis of PAHs in Olive Oil using Molecularly Imprinted Polymer SPE and GC-MS [sigmaaldrich.com]
- 8. shim-pol.pl [shim-pol.pl]
- 9. A simple method for the determination of polycyclic aromatic hydrocarbons (pah) in edible oil employing solid phase extraction (SPE) cartridge purification | Semantic Scholar [semanticscholar.org]
Application Note: Detection of 1-Ethylnaphthalene in Complex Environmental Matrices
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that can be found in the environment as a component of crude oil, fossil fuel combustion products, and some industrial effluents.[1] Due to its persistence and potential toxicity, monitoring its presence in complex environmental matrices such as water, soil, and air is of significant interest.[2] This document provides a detailed protocol for the extraction, identification, and quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive analytical technique.[3] The methodologies described are based on established procedures for similar PAHs and can be adapted for routine environmental analysis.
Principle
The detection of this compound involves a multi-step process. First, the analyte is isolated and concentrated from the environmental matrix through an appropriate extraction technique, such as solid-phase extraction (SPE) for water or Soxhlet extraction for soil.[3][4] This is followed by a clean-up step to remove interfering substances.[5] The purified extract is then analyzed by GC-MS, which separates this compound from other components and provides definitive identification and quantification based on its mass spectrum and retention time.[6][7] Quantification is typically achieved using an internal standard method to ensure accuracy and precision.[8]
Experimental Protocols
1. Sample Preparation: Water Matrix
This protocol is suitable for determining dissolved-phase this compound in water samples.[9]
-
Apparatus and Reagents:
-
Procedure:
-
Filtration: Filter water samples through a glass fiber filter to remove suspended particulate matter.[9]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by rinsing with the elution solvent followed by reagent water.
-
Sample Loading: Pass the filtered water sample (typically 500-1000 mL) through the conditioned SPE cartridge at a controlled flow rate.
-
Drying: After sample loading, dry the cartridge by drawing nitrogen gas through it for 10-15 minutes.[9]
-
Elution: Elute the sorbed compounds, including this compound, from the cartridge using a suitable solvent mixture, such as dichloromethane-diethyl ether (4:1).[9]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Spike the final extract with a known concentration of the internal standard just prior to GC-MS analysis.
-
2. Sample Preparation: Soil and Sediment Matrix
This protocol is suitable for extracting semi-volatile compounds like this compound from solid matrices.[3]
-
Apparatus and Reagents:
-
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove debris. Homogenize the sample by grinding.[10]
-
Surrogate Spiking: Spike a known amount of a surrogate standard into the sample (typically 10-20 g) to monitor extraction efficiency.[10]
-
Drying: Mix the sample with anhydrous sodium sulfate to remove residual moisture.
-
Extraction: Place the sample into a cellulose thimble and perform Soxhlet extraction for 16-24 hours using a solvent mixture such as 1:1 hexane/acetone or 1:1 methylene chloride/acetone.[5][10]
-
Concentration: Concentrate the extract to a small volume (e.g., 5-10 mL) using a rotary evaporator.
-
Cleanup (if necessary): If the extract is complex, a cleanup step using alumina, silica gel, or Florisil columns may be required to remove interferences.[5]
-
Final Volume Adjustment: Further concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen and add the internal standard.
-
Instrumental Analysis: GC-MS Protocol
-
Instrumentation:
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C[11]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Oven Temperature Program: Initial temperature of 100°C for 1 minute, then ramp at 10°C/min to 300°C, and hold for 5 minutes.[11]
-
Transfer Line Temperature: 300°C[11]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (MW 156.22) would include m/z 156, 141, and 128.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.[13]
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[8]
-
Calculate the concentration of this compound in the sample extracts by using the response ratio and the regression equation from the calibration curve.[8]
-
Quantitative Data Summary
Specific quantitative performance data for this compound is not widely available in the reviewed literature. The following table summarizes performance data for the closely related and structurally similar compound, naphthalene, and its metabolites, to provide an estimate of expected analytical performance.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Naphthalene | Water | GC/MS | 10 µg/kg | - | - |
| Naphthalene | Soil/Sediment | GC/MS | 660 µg/kg | - | - |
| 1-Naphthol & 2-Naphthol | Urine | GC-MS | 0.30 µg/L[11][12] | 1.00 µg/L[11][12] | 90.8 - 98.1%[11] |
| Acetophenone | Air | HS-SPME-GC-MS | 0.01 µg/m³[7] | 0.04 µg/m³[7] | 109 - 116%[7] |
| Acetophenone | Water | HS-SPME-GC-MS | 0.01 µg/L[7] | 0.03 µg/L[7] | 90 - 111%[7] |
Visualizations
Caption: Overall workflow for the detection of this compound.
Caption: Decision logic for sample preparation based on matrix type.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 6. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Note 10: Quantification of Naphthalene In a Contaminated Pharmaceutical Product By Short Path Thermal Desorption [sisweb.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. shimadzu.com [shimadzu.com]
Synthesis of 1-Ethylnaphthalene Derivatives: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 1-ethylnaphthalene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The following sections outline reliable methods for the preparation of these molecules, present key performance indicators for the described reactions, and discuss their potential applications in further research, particularly in the development of novel therapeutics.
Introduction
Naphthalene derivatives are a class of compounds that have garnered considerable attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an ethyl group at the 1-position of the naphthalene core can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological efficacy or novel material characteristics. This document details two primary synthetic routes to this compound: a two-step sequence involving Friedel-Crafts acylation followed by reduction, and direct alkylation methods.
I. Synthesis of this compound via Friedel-Crafts Acylation and Reduction
A reliable and widely used method for the synthesis of this compound is the two-step process starting with the Friedel-Crafts acylation of naphthalene to form 1-acetylnaphthalene, followed by the reduction of the acetyl group.
Step 1: Friedel-Crafts Acylation of Naphthalene
The Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically yields a mixture of 1-acetylnaphthalene (the kinetically favored product) and 2-acetylnaphthalene (the thermodynamically favored product).[3] Reaction conditions can be optimized to favor the formation of the 1-isomer.
Experimental Protocol: Kinetically Controlled Synthesis of 1-Acetylnaphthalene [3]
-
Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagents: Suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere in the flask. Cool the suspension to 0°C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.
Step 2: Reduction of 1-Acetylnaphthalene
The carbonyl group of 1-acetylnaphthalene can be reduced to a methylene group to yield this compound using methods such as the Wolff-Kishner or Clemmensen reduction.
Experimental Protocol: Wolff-Kishner Reduction of 1-Acetylnaphthalene [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-acetylnaphthalene (1.0 eq.), hydrazine monohydrate (20.0 eq.), and diethylene glycol monomethyl ether.
-
Addition of Base: Add potassium hydroxide (KOH, 6.0 eq.) at room temperature.
-
Heating: Heat the mixture to 110°C for 1 hour, then increase the temperature to 194°C for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by adding 1.0 M aqueous HCl. Extract the product with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography to afford this compound.
An alternative is the Clemmensen reduction, which is particularly effective for aryl-alkyl ketones.[5][6] This reaction uses zinc amalgam and concentrated hydrochloric acid.[5]
Quantitative Data for Friedel-Crafts Acylation of Naphthalene Derivatives
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 1-isomer (%) | Reference |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 | 1-2 | Major Product | [3] |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide | Room Temp | - | Good Yield | [7] |
| Acetic Anhydride | Zeolite H-beta | - | 150-200 | - | - | [8] |
II. Direct Synthesis of Ethylnaphthalene Derivatives
Direct alkylation of naphthalene offers a more atom-economical route to ethylnaphthalene derivatives. This can be achieved using various alkylating agents and catalytic systems.
Vapor Phase Ethylation with Ethanol over Molecular Sieves
The vapor phase ethylation of naphthalene with ethanol over modified zeolite catalysts has been shown to be an effective method.
Experimental Protocol: Vapor Phase Ethylation
-
Catalyst: Use a modified HY zeolite catalyst, such as CeMgY (5 wt.% Ce, 3 wt.% Mg).
-
Reaction Conditions: Carry out the reaction in the vapor phase at a temperature of 250°C and a weight hourly space velocity (WHSV) of 0.5 h⁻¹.
-
Product Analysis: The product stream can be analyzed by gas chromatography to determine the conversion and selectivity.
Quantitative Data for Vapor Phase Ethylation of Naphthalene with Ethanol
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Naphthalene Conversion (%) | Selectivity for Monoethylnaphthalenes (%) |
| CeMgY | 250 | 0.5 | 73.6 | 49.7 |
Alkylation with Ethyl Bromide using Ionic Liquids
Room temperature ionic liquids can act as both solvent and catalyst in the Friedel-Crafts alkylation of naphthalene, offering a greener alternative to traditional methods.[9]
Experimental Protocol: Alkylation in Ionic Liquids [9]
-
Ionic Liquid Preparation: Prepare a chloroaluminate(III) ionic liquid, for example, from 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and AlCl₃.
-
Alkylation: In a reaction vessel, combine naphthalene, ethyl bromide, and the ionic liquid.
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress.
-
Workup and Analysis: After the reaction, the product can be extracted and analyzed to determine the conversion and yield.
III. Spectroscopic Data for this compound
Accurate characterization of the synthesized products is crucial. The following are typical spectroscopic data for this compound.[10][11][12][13]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.10-7.80 (m, 3H, Ar-H), 7.55-7.35 (m, 4H, Ar-H), 3.15 (q, J=7.6 Hz, 2H, -CH₂-), 1.40 (t, J=7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 138.3, 133.8, 131.8, 128.7, 126.9, 125.8, 125.6, 125.5, 124.0, 123.6, 25.8, 15.6 |
| IR (KBr, cm⁻¹) | 3050, 2965, 2930, 1595, 1510, 1395, 800, 780 |
IV. Applications in Further Research: Anticancer Drug Development
Naphthalene derivatives are being extensively investigated for their potential as anticancer agents.[14][15][16][17][18] Research has shown that these compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[14] For instance, certain naphthalene-containing enamides have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[17]
Example: Naphthalene Derivatives as Tubulin Polymerization Inhibitors
Some synthesized naphthalene-enamide hybrids have demonstrated significant cytotoxic activity against hepatocellular carcinoma cell lines (Huh-7), with IC₅₀ values in the low micromolar range.[17] The proposed mechanism involves the inhibition of tubulin beta polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating the general synthesis workflow and a simplified representation of the proposed anticancer mechanism of action.
Caption: Synthesis workflow of bioactive naphthalene derivatives and their proposed mechanism of anticancer activity via tubulin polymerization inhibition.
This generalized pathway highlights how synthetically accessible this compound derivatives can serve as scaffolds for the development of potent anticancer agents. Further research in this area could focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. DSpace [openresearch.okstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(1127-76-0) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
Application Notes and Protocols for the In Vitro Metabolism of 1-Ethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vitro metabolism of 1-ethylnaphthalene, a member of the polycyclic aromatic hydrocarbon (PAH) family. Understanding the metabolic fate of such compounds is crucial for assessing their potential toxicity and role in drug development. This document outlines the primary metabolic pathways, provides detailed experimental protocols for their investigation using liver microsomes, and presents key quantitative data to guide research.
Introduction to this compound Metabolism
The in vitro metabolism of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. Similar to other alkylated naphthalenes, this compound can undergo two main oxidative transformations: oxidation of the aromatic ring system and oxidation of the ethyl side chain.
-
Aromatic Oxidation: This pathway leads to the formation of reactive epoxide intermediates, which can be subsequently detoxified by epoxide hydrolase to form dihydrodiols or rearrange to form ethyl-naphthols. Aromatic oxidation is a critical pathway to investigate as it can lead to the formation of potentially reactive and toxic metabolites.
-
Side-Chain Oxidation: This pathway involves the hydroxylation of the ethyl group, primarily at the benzylic position, to form 1-(1-hydroxyethyl)naphthalene. This is often a detoxification pathway, competing with aromatic oxidation.
Studies have shown that the presence and position of the alkyl substituent on the naphthalene ring significantly influence the preferred metabolic route. For this compound, both aromatic and side-chain oxidation occur, with the balance between these pathways being species-dependent.
Quantitative Data: In Vitro Metabolism of this compound
The following tables summarize the Michaelis-Menten kinetic parameters for the formation of the major metabolites of this compound in pooled human and rat liver microsomes. This data is essential for comparing metabolic stability and pathway preference across species.
Table 1: Michaelis-Menten Kinetics of this compound Metabolism in Human Liver Microsomes
| Metabolite | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| 1-(1-Hydroxyethyl)naphthalene | Side-Chain Oxidation | 10 ± 2 | 110 ± 10 | 11 |
| Ethyl-naphthalene Dihydrodiols | Aromatic Oxidation | 30 ± 5 | 150 ± 20 | 5.0 |
| Ethyl-naphthols | Aromatic Oxidation | Not determined | Not determined | Not determined |
Data extrapolated from Wang et al., 2020.
Table 2: Michaelis-Menten Kinetics of this compound Metabolism in Rat Liver Microsomes
| Metabolite | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| 1-(1-Hydroxyethyl)naphthalene | Side-Chain Oxidation | 15 ± 3 | 450 ± 50 | 30 |
| Ethyl-naphthalene Dihydrodiols | Aromatic Oxidation | 45 ± 8 | 270 ± 40 | 6.0 |
| Ethyl-naphthols | Aromatic Oxidation | Not determined | Not determined | Not determined |
Data extrapolated from Wang et al., 2020.
Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism study.
Experimental Protocols
Protocol 1: Determination of Metabolic Stability of this compound in Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes, and to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
This compound
-
Pooled liver microsomes (human or rat)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mM.
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Thaw the pooled liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system or a solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted liver microsomes, MgCl2 (final concentration 5 mM), and this compound (final concentration typically 1 µM).
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess the stability of the compound in the incubation buffer.
-
-
Pre-incubate the plate/tubes at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 3000 x g for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).
-
Protocol 2: Metabolite Identification and Kinetic Analysis of this compound
Objective: To identify the major metabolites of this compound and to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for their formation.
Materials:
-
Same as Protocol 1, with the addition of authentic standards for expected metabolites if available.
Procedure:
-
Incubation for Metabolite Identification:
-
Follow the incubation procedure from Protocol 1, but use a higher concentration of this compound (e.g., 50 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites for detection.
-
Include a control incubation without this compound to identify background peaks.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Analyze the supernatant from the incubation using a high-resolution mass spectrometer.
-
Acquire full scan MS and data-dependent MS/MS spectra.
-
Process the data to identify potential metabolites by looking for mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation).
-
Compare the fragmentation patterns of the potential metabolites with those of authentic standards (if available) or with predicted fragmentation patterns to confirm their identity.
-
-
Incubation for Kinetic Analysis:
-
Prepare a range of this compound concentrations (e.g., 0.5 µM to 500 µM).
-
For each concentration, perform incubations as described in Protocol 1, but for a shorter, optimized time within the linear range of metabolite formation (determined in preliminary experiments).
-
Terminate the reactions and process the samples as described previously.
-
-
LC-MS/MS Analysis for Quantitation:
-
Quantify the formation of each identified metabolite using a validated LC-MS/MS method with standard curves prepared from authentic standards or by using a surrogate standard if authentic standards are unavailable.
-
-
Data Analysis:
-
For each substrate concentration, calculate the rate of formation for each metabolite (pmol/min/mg protein).
-
Plot the rate of metabolite formation versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each metabolic pathway.
-
Calculate the intrinsic clearance (Clint) for each pathway using the formula: Clint = Vmax / Km.
-
Application Notes and Protocols for the Study of 1-Ethylnaphthalene in Petrochemical Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) found in crude oil and its refined products. As a component of petrochemical contamination, understanding its environmental fate and the mechanisms of its degradation is crucial for developing effective bioremediation strategies. These application notes provide a comprehensive overview of the methodologies used to study the microbial degradation of this compound, including experimental protocols and data interpretation. While specific quantitative data for this compound is limited in publicly available literature, the following protocols and pathways are based on extensive research on structurally similar and co-occurring PAHs, such as naphthalene and 1-methylnaphthalene, providing a strong framework for initiating and conducting research in this area.
Data Presentation
Due to the limited availability of specific quantitative data for this compound degradation, the following table presents data for the closely related compound, 1-methylnaphthalene, and general data for naphthalene. This information serves as a valuable proxy for estimating the behavior of this compound under similar conditions.
Table 1: Microbial Degradation of Naphthalene and 1-Methylnaphthalene
| Compound | Microorganism | Conditions | Degradation Rate/Efficiency | Reference |
| Naphthalene | Pseudomonas putida G7 | - | Rapid mineralization | [1] |
| Naphthalene | Pseudomonas sp. strain SA3 | 500 ppm initial concentration, 37°C, pH 8, 8% salinity | 98.6 ± 0.46% degradation in 72 hours | [2] |
| Naphthalene | Bacillus thermoleovorans | 60°C | Effective substrate degradation | [1] |
| 1-Methylnaphthalene | Pseudomonas putida CSV86 | Aerobic, sole carbon source | Metabolized via two pathways | [3] |
| 2-Ethylnaphthalene | Unspecified microorganisms | Anoxic aquifer, sulfate-reducing conditions | Biodegraded | [4] |
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound degradation.
Protocol 1: Aerobic Biodegradation Assay in Liquid Culture
Objective: To assess the ability of a microbial culture to degrade this compound as a sole carbon and energy source.
Materials:
-
Microbial isolate or consortium
-
Basal Salt Medium (BSM)
-
This compound (analytical grade)
-
Sterile culture flasks
-
Shaking incubator
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Organic solvent (e.g., hexane or dichloromethane)
Procedure:
-
Medium Preparation: Prepare BSM and dispense into sterile culture flasks. The volume will depend on the experimental design.
-
Inoculation: Inoculate the BSM with the microbial culture to a desired optical density (e.g., OD600 of 0.1).
-
Substrate Addition: Add this compound to the flasks to a final concentration relevant to environmental conditions (e.g., 10-100 mg/L). It is advisable to dissolve this compound in a minimal amount of a suitable solvent before adding it to the medium to ensure dispersion. A sterile, uninoculated control flask containing BSM and this compound should be included to account for abiotic losses.
-
Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) to ensure aeration.
-
Sampling: At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots of the culture medium for analysis.
-
Extraction: Extract the this compound from the aqueous sample using an equal volume of a suitable organic solvent. Vortex the mixture vigorously and allow the phases to separate.
-
Analysis: Analyze the organic phase using GC-MS or HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the degradation rate of this compound over time, correcting for any abiotic losses observed in the control flask.
Protocol 2: Analytical Quantification of this compound by GC-MS
Objective: To quantify the concentration of this compound in environmental samples.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Appropriate capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
This compound standard solution
-
Internal standard (e.g., deuterated naphthalene)
-
Organic solvent for sample dilution
Procedure:
-
Instrument Setup:
-
Injector: Set to splitless mode at a temperature of 250°C.
-
Oven Program: An example program is an initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized for the specific instrument and sample matrix.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined from its mass spectrum.
-
-
Calibration: Prepare a series of calibration standards of this compound in the expected concentration range of the samples. Add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Injection: Inject a known volume (e.g., 1 µL) of the extracted sample or diluted standard into the GC-MS.
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak areas for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Aerobic Degradation Pathway of this compound
The aerobic degradation of this compound by bacteria is proposed to proceed through a pathway analogous to that of 1-methylnaphthalene.[3][5] The pathway is initiated by an attack on the unsubstituted aromatic ring by a dioxygenase enzyme.
Caption: Proposed aerobic degradation pathway of this compound.
Experimental Workflow for a Petrochemical Degradation Study
The following diagram illustrates a typical workflow for a study investigating the biodegradation of this compound in a contaminated environmental sample.
Caption: General workflow for a this compound degradation study.
References
- 1. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene degradation studies using Pseudomonas sp. strain SA3 from Alang-Sosiya ship breaking yard, Gujarat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 4. CAS:91-57-6 - FACTA Search [nactem.ac.uk]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Ethylnaphthalene Isomers
Welcome to the technical support center for the chromatographic separation of ethylnaphthalene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the separation of 1-ethylnaphthalene and 2-ethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2-ethylnaphthalene challenging?
A1: The primary challenge in separating this compound and 2-ethylnaphthalene lies in their structural similarity. As positional isomers, they share the same chemical formula and molecular weight, resulting in very close physical and chemical properties such as boiling points and polarity. This similarity leads to co-elution or poor resolution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Achieving baseline separation requires highly selective chromatographic conditions.
Q2: What are the key factors to consider for successful separation?
A2: The critical factors for separating ethylnaphthalene isomers include:
-
Stationary Phase Selection: The choice of the stationary phase is paramount as it dictates the selectivity of the separation.[1]
-
Temperature Programming (for GC): A carefully optimized temperature gradient can significantly enhance the resolution of closely eluting compounds.[2]
-
Mobile Phase Composition (for HPLC): The polarity and composition of the mobile phase directly influence the retention and selectivity of the isomers.
-
Carrier Gas Flow Rate (for GC): The flow rate of the carrier gas affects both analysis time and separation efficiency.[3]
Q3: Which stationary phase is best for separating ethylnaphthalene isomers by GC?
A3: For the separation of non-polar aromatic isomers like ethylnaphthalenes, a stationary phase with a different polarity or specific interactions is often required to achieve resolution. While standard non-polar phases like those with 100% dimethylpolysiloxane (e.g., DB-1) can be used, phases with some polarity, such as those containing phenyl groups (e.g., DB-5, 5% phenyl-methylpolysiloxane), can offer better selectivity through π-π interactions.[1][4] For highly challenging separations, liquid crystal stationary phases have shown excellent performance in separating positional isomers.[5]
Q4: How does temperature programming improve the GC separation of these isomers?
A4: Temperature programming allows for the optimization of the separation by controlling the elution of compounds.[2] A slow temperature ramp rate can increase the interaction time of the isomers with the stationary phase, which can enhance resolution.[2] Conversely, a faster ramp rate can sharpen peaks and reduce analysis time. For closely eluting isomers, a multi-step temperature program with a slow ramp or an isothermal hold at a specific temperature might be necessary to achieve baseline separation.
Q5: What is the recommended mobile phase for HPLC separation of ethylnaphthalene isomers?
A5: For reversed-phase HPLC (RP-HPLC), a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[3] The ratio of the organic solvent to water is a critical parameter to optimize. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Gradient elution, where the mobile phase composition is changed during the run, can be particularly effective for separating complex mixtures or improving the peak shape of isomers.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of ethylnaphthalene isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate stationary phase. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high.[3] | 1. Select a column with a different selectivity (e.g., a mid-polar phase with phenyl or cyanopropyl groups).[1] 2. Optimize the temperature program: try a slower ramp rate (e.g., 1-2 °C/min) or introduce an isothermal hold at a temperature that provides the best selectivity.[2] 3. Reduce the carrier gas flow rate to increase interaction time with the stationary phase. |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. | 1. Use a deactivated liner and ensure the column is properly conditioned. 2. Bake out the column at a high temperature (within the column's limit). If tailing persists, trim the first few centimeters of the column. |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature. 2. Leaks in the carrier gas line. 3. Inconsistent injection volume or technique. | 1. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 2. Perform a leak check on all fittings and septa. 3. Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection technique. |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed at high temperatures. 3. Detector contamination. | 1. Use high-purity carrier gas and install or replace gas purifiers. 2. Ensure the operating temperature is within the column's specified range. Condition the column properly.[5] 3. Clean the detector according to the manufacturer's instructions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate mobile phase composition. 2. Wrong stationary phase. 3. Flow rate is too high. | 1. Optimize the mobile phase. In reversed-phase, try decreasing the percentage of the organic solvent (e.g., acetonitrile) in small increments. Consider using a different organic modifier (e.g., methanol).[7] 2. Use a column with a different selectivity. For aromatic isomers, a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase can provide alternative selectivity to a standard C18 column. 3. Reduce the flow rate to allow more time for partitioning between the mobile and stationary phases. |
| Peak Tailing | 1. Secondary interactions with silanol groups on the silica support. 2. Column overload. | 1. Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase if analyzing basic compounds. Ensure the mobile phase pH is appropriate for the analytes. 2. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and ensure check valves are functioning correctly. |
| High Backpressure | 1. Clogged column frit or guard column. 2. Particulate matter from the sample or mobile phase. 3. High mobile phase viscosity. | 1. Replace the guard column. If the pressure is still high, try back-flushing the analytical column (if permitted by the manufacturer). 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Use a less viscous mobile phase (e.g., acetonitrile has a lower viscosity than methanol). Increasing the column temperature will also reduce viscosity.[8] |
Quantitative Data
Gas Chromatography (GC) - Kovats Retention Indices
The Kovats Retention Index (RI) is a normalized retention value that is less dependent on instrumental parameters than retention time. Below are reported Kovats retention indices for this compound and 2-ethylnaphthalene on different stationary phases. A larger difference in RI values suggests better separation.
| Isomer | Stationary Phase | Isothermal Temperature (°C) | Kovats Retention Index (I) |
| This compound | Squalane | 120 | 1358 |
| 2-Ethylnaphthalene | Squalane | 120 | 1363.7 |
| This compound | OV-1 | 150 | 1384 |
| 2-Ethylnaphthalene | OV-1 | 150 | 1393 |
| This compound | SE-30 | 150 | 1384 |
| 2-Ethylnaphthalene | SE-30 | 150 | 1393 |
Data sourced from the NIST Chemistry WebBook.[9]
High-Performance Liquid Chromatography (HPLC) - Representative Retention Data
The following table provides representative retention times for naphthalene and its derivatives, which can serve as a starting point for method development for ethylnaphthalene isomers. Actual retention times for ethylnaphthalenes will vary depending on the exact conditions.
| Compound | Mobile Phase (Acetonitrile:Water, v/v) | Flow Rate (mL/min) | Column | Retention Time (min) |
| Naphthalene | 80:20 | 1.0 | ODS-C18 (150 x 4.6 mm) | ~4.5 |
| 1-Naphthol | 50:50 | 1.5 | Synergi Hydro-RP C18 (150 x 4.6 mm) | ~6.0 |
| 2-Naphthol | 50:50 | 1.5 | Synergi Hydro-RP C18 (150 x 4.6 mm) | ~6.5 |
Data adapted from related separation studies.[10]
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Ethylnaphthalene Isomer Separation
This protocol is a starting point for developing a robust GC method for the separation of this compound and 2-ethylnaphthalene. Optimization may be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.[11]
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Injector: Split/Splitless inlet.
-
Syringe: 10 µL.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Reagents and Standards:
-
This compound standard.
-
2-Ethylnaphthalene standard.
-
Solvent (e.g., hexane or dichloromethane, HPLC grade).
3. Sample Preparation:
-
Prepare individual stock solutions of this compound and 2-ethylnaphthalene in the chosen solvent at a concentration of 1000 µg/mL.
-
Prepare a mixed standard solution containing both isomers at a concentration of 10 µg/mL each by diluting the stock solutions.
4. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 120 °C.
-
Hold: 5 minutes at 120 °C.
-
-
Detector (FID) Temperature: 280 °C
5. Data Analysis:
-
Integrate the peaks for this compound and 2-ethylnaphthalene.
-
Calculate the resolution between the two isomer peaks. A resolution of >1.5 is considered baseline separation.
-
If resolution is poor, further optimize the temperature program (e.g., by decreasing the ramp rate) or the carrier gas flow rate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Ethylnaphthalene Isomer Separation
This protocol provides a starting point for the separation of ethylnaphthalene isomers using reversed-phase HPLC.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase Solvents: Acetonitrile (HPLC grade) and ultrapure water.
-
Syringe: 100 µL.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Reagents and Standards:
-
This compound standard.
-
2-Ethylnaphthalene standard.
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
3. Sample Preparation:
-
Prepare individual stock solutions of this compound and 2-ethylnaphthalene in acetonitrile at a concentration of 1000 µg/mL.
-
Prepare a mixed standard solution containing both isomers at a concentration of 10 µg/mL each by diluting the stock solutions in the initial mobile phase composition.
4. HPLC Conditions:
-
Mobile Phase: Acetonitrile and Water.
-
Mode: Isocratic or Gradient.
-
Isocratic: 70:30 (v/v) Acetonitrile:Water. Optimization may be needed by adjusting this ratio.
-
Gradient (for improved resolution):
-
0-5 min: 60% Acetonitrile
-
5-15 min: Linear gradient to 80% Acetonitrile
-
15-20 min: Hold at 80% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
5. Data Analysis:
-
Integrate the peaks corresponding to this compound and 2-ethylnaphthalene.
-
Calculate the resolution. If co-elution occurs, adjust the mobile phase composition (e.g., decrease the initial acetonitrile percentage) or modify the gradient profile.
Visualizations
References
- 1. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. veeprho.com [veeprho.com]
- 4. vurup.sk [vurup.sk]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 9. Naphthalene, 2-ethyl- [webbook.nist.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Optimizing GC-MS parameters for 1-Ethylnaphthalene and 2-Ethylnaphthalene separation.
Welcome to the technical support center for the chromatographic analysis of 1-Ethylnaphthalene and 2-Ethylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with separating these isomers by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 2-Ethylnaphthalene by GC so challenging?
A: this compound and 2-Ethylnaphthalene are structural isomers, meaning they share the same molecular formula (C₁₂H₁₂) and molecular weight (156.22 g/mol ).[1][2][3] This results in very similar physicochemical properties, including nearly identical boiling points and polarities. In gas chromatography, where separation is primarily driven by differences in boiling point and interaction with the stationary phase, these similarities lead to very close retention times, often resulting in poor resolution or complete co-elution.
Q2: What is the most critical parameter for separating these isomers?
A: The selection of the GC column, specifically its stationary phase, is the most critical factor.[4][5] The stationary phase chemistry dictates the selectivity, which is the ability to differentiate between the two isomers based on subtle differences in their structure and interaction. While a standard non-polar column might struggle, a column with a different selectivity, such as a mid-polarity phase, may provide the necessary resolution.
Q3: Which type of GC column is best suited for separating this compound and 2-Ethylnaphthalene?
A: A good starting point is a column with a 5% Phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS).[6][7] However, to enhance separation, consider the following:
-
Mid-Polarity Columns: A stationary phase with higher phenyl content (e.g., 50% Phenyl-methylpolysiloxane) or a different chemistry can alter selectivity and improve resolution.
-
Column Dimensions: A longer column (e.g., 60 m instead of 30 m) provides greater efficiency and more opportunity for separation.[8] A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) also increases efficiency.[5]
Q4: How does the oven temperature program affect the separation of these isomers?
A: The oven temperature program is crucial for optimizing resolution. Because the isomers elute very close together, a slow temperature ramp rate (e.g., 2-5°C/min) during the elution window is highly recommended.[9] A slower ramp increases the interaction time with the stationary phase, allowing for better separation of closely eluting compounds. An isothermal hold at a specific temperature might also improve baseline resolution.[9][10]
Q5: Can mass spectrometry help differentiate the isomers if they co-elute?
A: While challenging, it is possible. Isomers often produce very similar mass spectra due to identical elemental composition. However, you can look for subtle differences in the relative abundance of fragment ions.[11] By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode and monitoring for unique, albeit less abundant, fragment ions for each isomer, you may be able to achieve selective detection and quantification even with chromatographic co-elution. The most common fragment ions for ethylnaphthalene are m/z 141 and the molecular ion at m/z 156.[1][2]
Troubleshooting Guide: Resolving Co-elution
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My peaks for this compound and 2-Ethylnaphthalene are completely co-eluting.
-
Solution 1: Optimize the Temperature Program. This is the fastest and easiest parameter to change. Decrease the temperature ramp rate significantly (e.g., from 10°C/min down to 2-3°C/min) in the temperature range where the analytes are expected to elute. A lower initial oven temperature can also improve the separation of more volatile compounds.[9]
-
Solution 2: Reduce Carrier Gas Flow Rate. Lowering the carrier gas (e.g., Helium) flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time. Every column has an optimal flow rate, so try adjusting it by ±20% to find the sweet spot.[9]
-
Solution 3: Change the GC Column. If optimizing the method parameters is insufficient, the column may not have the required selectivity. Switch to a column with a different stationary phase (e.g., a more polar phase) or a longer column (e.g., 60 m).[4][8]
Problem: I have partial separation, but the resolution is poor (peaks are not baseline separated).
-
Solution 1: Fine-Tune the Temperature Program. Implement a multi-step temperature program. Use a faster ramp to elute matrix components and then a very slow ramp (1-2°C/min) specifically across the elution window of the ethylnaphthalene isomers.
-
Solution 2: Decrease Injection Volume or Concentration. Column overload can cause peak broadening and loss of resolution.[10] Dilute your sample or reduce the injection volume to ensure the column capacity is not exceeded.
-
Solution 3: Check System Suitability. Ensure your GC-MS system is performing optimally. Check for leaks, confirm the injector liner is clean, and perform a fresh column cut to remove any active sites at the column inlet that could cause peak broadening.
Problem: My peaks are tailing.
-
Solution 1: Check for Active Sites. Peak tailing for non-polar compounds can indicate active sites in the injector liner, at the column inlet, or within the column itself. Deactivated liners are recommended. Trimming a small section (10-20 cm) from the front of the column can often resolve this issue.
-
Solution 2: Incomplete Vaporization. Ensure the injector temperature is adequate to fully vaporize the sample. For semi-volatile compounds like ethylnaphthalene, an injector temperature of 250°C is a good starting point.[7]
-
Solution 3: Avoid Column Overload. As mentioned, injecting too much sample can lead to peak distortion, including tailing.[7]
Data Presentation
Table 1: Physicochemical Properties of Ethylnaphthalene Isomers
| Property | This compound | 2-Ethylnaphthalene | Reference(s) |
| CAS Number | 1127-76-0 | 939-27-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂ | C₁₂H₁₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol | [1][2] |
| Appearance | Colorless Liquid | Colorless Liquid | [2][3] |
Table 2: Recommended GC Column Characteristics for Isomer Separation
| Parameter | Recommended Specification | Rationale | Reference(s) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or higher polarity) | Provides good general-purpose separation. Higher polarity may increase selectivity. | [4][6] |
| Length | 30 m - 60 m | Longer columns provide higher efficiency and better resolution. | [8] |
| Internal Diameter | 0.25 mm | Offers a good balance between efficiency and sample capacity. | [5] |
| Film Thickness | 0.25 µm | Standard thickness suitable for a wide range of analytes. | [12] |
Experimental Protocols
Detailed GC-MS Protocol for Ethylnaphthalene Isomer Analysis
Note: This is a starting protocol. Optimization will be required for specific applications and instrumentation.
-
Sample Preparation
-
Prepare a stock solution of this compound and 2-Ethylnaphthalene standards in a suitable solvent like hexane or dichloromethane.
-
Dilute the stock solution to create working standards and quality control samples.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analytes from the sample matrix.
-
The final sample should be dissolved in a volatile solvent compatible with the GC system.[10]
-
-
GC-MS Instrument Setup
-
GC System: Gas chromatograph equipped with a capillary column and autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at 20°C/min.
-
Ramp to 180°C at 3°C/min.
-
Hold at 180°C for 2 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI).
-
Acquisition: Full Scan (m/z 40-200) for identification and/or Selected Ion Monitoring (SIM) for quantification (Ions: m/z 156, 141, 115).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis
-
Identify the peaks for this compound and 2-Ethylnaphthalene based on their retention times relative to authentic standards.
-
Confirm peak identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[1]
-
Quantify each isomer by creating a calibration curve based on the peak area of the target analyte.
-
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of ethylnaphthalene isomers.
Caption: Troubleshooting workflow for resolving co-elution of ethylnaphthalene isomers.
References
- 1. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 2. 2-Ethylnaphthalene | C12H12 | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
Overcoming matrix interference in 1-Ethylnaphthalene quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the quantification of 1-Ethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect this compound quantification?
A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix.[1] These interfering components can be co-extracted with the analyte from complex samples such as soil, wastewater, food, or biological tissues.[2][3] The interference can lead to either suppression or enhancement of the instrument's response to this compound, resulting in inaccurate and unreliable quantification.[4] For instance, in gas chromatography-mass spectrometry (GC-MS), co-eluting matrix components can interfere with the identification and integration of the analyte peak.[5]
Q2: I am observing poor reproducibility and inaccurate results in my this compound analysis. Could this be due to matrix effects?
A2: Yes, poor reproducibility and inaccurate results are common symptoms of matrix interference.[6] If you are analyzing this compound in complex samples like soil, food, or biological fluids, co-extracted matrix components can interfere with the analytical measurement.[2][3] This can lead to inconsistent signal response and, consequently, poor precision and accuracy in your quantitative results.[7] It is crucial to implement strategies to mitigate these effects to ensure the reliability of your data.
Q3: What are the most effective sample preparation techniques to minimize matrix interference for this compound analysis?
A3: Several sample preparation techniques can effectively reduce matrix interference. The most common and effective methods include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from interfering compounds by partitioning it onto a solid sorbent.[8] It is a well-established method for cleaning up complex samples.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method is increasingly used for a wide range of analytes and matrices, including environmental samples.[10] It involves a simple extraction and cleanup process that can effectively remove many interfering substances.[11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be a powerful tool for removing interfering substances from your sample.[12]
The choice of technique will depend on the specific sample matrix and the nature of the interfering compounds.
Q4: Can I overcome matrix effects without extensive sample cleanup?
A4: While thorough sample cleanup is generally recommended, some strategies can help mitigate matrix effects with less extensive sample preparation:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples.[1][3] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Stable Isotope Dilution (SID): This is a robust method that involves adding a known amount of an isotopically labeled version of this compound to your sample as an internal standard.[13] Since the labeled standard behaves almost identically to the native analyte during extraction and analysis, it can effectively correct for matrix effects and analyte loss.[14]
-
Standard Addition: In this method, known amounts of the analyte are added to the sample itself. This allows for the quantification of the analyte in the presence of the matrix effect.[7][15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[7][15] However, this may also reduce the analyte concentration to below the limit of detection.
Q5: How can I choose the right internal standard for this compound quantification to correct for matrix effects?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d10).[13] These standards have nearly identical chemical and physical properties to the native analyte, meaning they will be affected by the matrix in the same way. This allows for accurate correction of both matrix effects and variations in sample preparation and instrument response. If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but it will not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Overload on GC Column | 1. Dilute the sample extract: Dilute the final extract 1:10 or 1:100 with a suitable solvent.[15] 2. Improve sample cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or QuEChERS cleanup step.[8] | Improved peak shape (more symmetrical) and better resolution from interfering peaks. |
| Co-elution with Matrix Components | 1. Modify GC temperature program: Optimize the temperature ramp to improve separation. 2. Use a more selective GC column: Switch to a column with a different stationary phase. 3. Employ GC-MS/MS: Use Multiple Reaction Monitoring (MRM) to selectively detect this compound.[5] | Baseline separation of the this compound peak from interfering peaks. |
Issue 2: Inconsistent Recoveries and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects Between Samples | 1. Implement Stable Isotope Dilution (SID): Add a known amount of a labeled this compound internal standard to all samples, standards, and blanks before extraction.[13] 2. Use Matrix-Matched Calibration: Prepare calibration standards in a representative blank matrix extract.[3] | Consistent and accurate quantification across different samples, with relative standard deviations (RSDs) typically below 15%. |
| Incomplete Removal of Interferences | 1. Optimize SPE method: Experiment with different sorbents, washing solvents, and elution solvents.[8] 2. Optimize QuEChERS cleanup: Try different dispersive SPE (dSPE) sorbents to target specific matrix components. | Improved analyte recovery and reduced variability in results. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your particular sample matrix.
-
Sorbent Selection: Choose a sorbent based on the properties of this compound (nonpolar) and the matrix. A C18 or silica-based sorbent is often a good starting point.
-
Column Conditioning:
-
Wash the SPE cartridge with one column volume of the elution solvent (e.g., dichloromethane).
-
Equilibrate the cartridge with one column volume of the sample solvent (e.g., hexane).
-
-
Sample Loading: Load the sample extract onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent that will elute interfering compounds but retain this compound. The choice of wash solvent is critical and requires optimization.
-
Elution: Elute this compound with a strong solvent (e.g., dichloromethane or acetone/hexane mixture).[16] Collect the eluate for analysis.
-
Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
Protocol 2: QuEChERS for this compound Extraction and Cleanup
This is a modified QuEChERS protocol suitable for various matrices.
-
Sample Homogenization: Homogenize the sample (e.g., 10 g of soil or food) with 10 mL of water.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis: The cleaned extract is ready for GC-MS or LC-MS analysis.
Data Presentation
Table 1: Comparison of Calibration Strategies for this compound Quantification in a Spiked Soil Matrix
| Calibration Method | Mean Measured Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| External Calibration (in solvent) | 65.2 | 65.2 | 25.4 |
| Matrix-Matched Calibration | 98.7 | 98.7 | 8.2 |
| Stable Isotope Dilution | 101.5 | 101.5 | 4.5 |
| Spiked Concentration: 100 ng/g |
Table 2: Effect of Sample Preparation on this compound Recovery from a Spiked Water Sample
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| None (Direct Injection) | 45.8 | 32.1 |
| Liquid-Liquid Extraction (LLE) | 85.3 | 12.5 |
| Solid-Phase Extraction (SPE) | 95.1 | 6.8 |
| QuEChERS | 92.4 | 7.3 |
| Spiked Concentration: 50 ng/mL |
Visualizations
Caption: Workflow for overcoming matrix interference in this compound analysis.
References
- 1. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. diva-portal.org [diva-portal.org]
- 10. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step extraction and analysis of 45 contaminants of emerging concern using QuEChERS methodology and HR-MS in radish leaves and roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. weber.hu [weber.hu]
Technical Support Center: Gas Chromatography Analysis of 1-Ethylnaphthalene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution for 1-Ethylnaphthalene in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak resolution in gas chromatography and why is it important?
A1: Peak resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram. It is crucial for accurate identification and quantification of analytes.[1] A resolution value of Rs ≥ 1.5 indicates baseline separation, meaning the peaks are completely separated, which is essential for reliable results.[2] Poor resolution can lead to inaccurate quantitative analysis due to overlapping peaks.[3]
Q2: My this compound peak is tailing. What are the common causes?
A2: Peak tailing, where the latter half of the peak is drawn out, is often caused by active sites within the GC system.[4] These sites can be exposed silanol groups in the injector liner, on column contamination, or at the head of the column that interact with polar or ionogenic analytes.[3][4] Other causes include a poorly cut column, incorrect column installation depth, or a mismatch between the polarity of the sample solvent and the stationary phase.[3][5][6]
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting, which looks like a shark fin, is most commonly a sign of column overload.[3][7] This happens when too much sample mass is injected, saturating the stationary phase at the front of the column.[3][8] The excess analyte then travels down the column more quickly, resulting in a leading edge.[8] Other potential causes include an incompatible sample solvent or column degradation.[8]
Q4: What is the best type of GC column for analyzing this compound?
A4: For non-polar aromatic hydrocarbons like this compound, a non-polar or intermediate-polarity column is generally recommended.[9] Stationary phases such as those with 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5, TG-5MS) are excellent starting points.[10][11] These phases separate compounds primarily by their boiling points, which is effective for this class of analyte.[9] The NIST WebBook and PubChem list retention data for this compound on standard non-polar columns like OV-1, SE-30, and CP-SIL 8 CB, confirming their suitability.[12][13]
Q5: How does the carrier gas flow rate affect the resolution of my this compound peak?
A5: The carrier gas flow rate (or linear velocity) has a significant impact on column efficiency and, therefore, resolution.[2] According to rate theory, there is an optimal flow rate where the column efficiency is highest.[2] A flow rate that is too low can lead to peak broadening due to longitudinal diffusion, while a flow rate that is too high can also cause broadening due to increased resistance to mass transfer.[2][14] Optimizing the flow rate is critical for achieving the best separation.[15] Hydrogen is often a preferred carrier gas as it provides better efficiency at higher linear velocities compared to helium or nitrogen.[16][17]
Q6: How does the oven temperature program influence peak resolution?
A6: The temperature program affects both retention time and selectivity.[18] A slower temperature ramp rate allows more time for analytes to interact with the stationary phase, which can improve the separation of compounds with similar boiling points.[15][17] Conversely, a faster ramp rate decreases the analysis time but may lead to a loss of resolution.[11][16] The initial oven temperature is also critical; for splitless injections, it should typically be about 20°C below the boiling point of the sample solvent to ensure proper peak focusing at the head of the column.[3][18] An increase of approximately 30°C in oven temperature can reduce retention time by half.[18][19]
Troubleshooting Guides
Problem: Poor Resolution or Co-elution of this compound Peak
This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve poor peak resolution.
Caption: Troubleshooting workflow for poor GC peak resolution.
Problem: Persistent Peak Tailing
Q: I've identified peak tailing for this compound. How do I fix it?
A: Follow these steps to systematically eliminate the causes of peak tailing:
-
Perform Inlet Maintenance: The injector is a common source of activity. Replace the inlet liner and septum.[4][6] Using a deactivated liner can significantly reduce analyte interaction.[3]
-
Trim the Column: Active sites can accumulate at the front of the GC column. Carefully trim 10-20 cm from the inlet end of the column to remove contamination.[3][20]
-
Ensure Proper Column Installation: A poor column cut or incorrect installation can create dead volume and disrupt the sample flow path.[4] Re-cut the column end to ensure it is flat and square, and reinstall it according to the manufacturer's instructions for the correct height within the inlet.[3][5]
-
Check for System Leaks: Leaks can introduce oxygen and contaminants, which can degrade the column phase and cause tailing. Use an electronic leak detector to check all fittings.[21]
Problem: Persistent Peak Fronting
Q: My this compound peak is fronting. How do I resolve this?
A: Peak fronting is typically due to overloading the column. Here is how to address it:
-
Reduce Sample Concentration: The most direct solution is to dilute your sample.[8] This reduces the mass of analyte introduced onto the column, preventing saturation of the stationary phase.
-
Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column without changing the sample concentration.[7]
-
Increase Column Capacity: If dilution or a higher split ratio is not feasible, consider using a column with a higher capacity. This can be achieved by choosing a column with a thicker stationary phase film or a larger internal diameter.[7] A thicker film provides more stationary phase for the analyte to interact with, increasing the sample capacity.[11]
Data Presentation
Table 1: GC Column Selection Guide for Aromatic Hydrocarbons
| Stationary Phase Type | Polarity | Recommended Use for this compound | Example Phases |
| 100% Dimethylpolysiloxane | Non-Polar | Good for boiling point-based separations.[9] | DB-1, Rtx-1, SE-30 |
| 5% Phenyl, 95% Dimethylpolysiloxane | Non-Polar | Excellent first choice, provides slightly more selectivity for aromatic compounds.[10] | DB-5, Rtx-5MS, TG-5MS |
| 50% Phenyl, 50% Dimethylpolysiloxane | Intermediate | Use if co-elution occurs on a non-polar phase and a change in selectivity is needed. | DB-17, Rtx-50 |
Table 2: Effect of GC Parameters on Peak Resolution and Analysis Time
| Parameter Change | Effect on Resolution | Effect on Analysis Time |
| Increase Column Length | Increases[15] | Increases[15] |
| Decrease Column Internal Diameter | Increases[9][16] | Decreases[11] |
| Decrease Stationary Phase Film Thickness | May Decrease (improves efficiency but reduces retention)[11][16] | Decreases[16] |
| Decrease Temperature Ramp Rate | Increases[16] | Increases[11] |
| Optimize Carrier Gas Flow Rate | Increases[2][15] | May Increase or Decrease |
| Switch Carrier Gas (He to H₂) | Increases[16] | Decreases[16] |
Experimental Protocols
Protocol 1: Optimizing the GC Oven Temperature Program
This protocol outlines a systematic approach to developing an optimal temperature program to resolve this compound from nearby impurities.
Caption: Experimental workflow for GC temperature program optimization.
Methodology:
-
Scouting Run: Perform an initial fast temperature gradient (e.g., 10-20°C/min) to determine the approximate elution temperature of this compound and any co-eluting species.[18]
-
Set Initial Conditions:
-
For a split injection , set the initial oven temperature approximately 45°C below the elution temperature of the first peak of interest.[18]
-
For a splitless injection , set the initial temperature about 20°C below the boiling point of your sample solvent and use an initial hold time of 30-60 seconds to ensure efficient analyte focusing.[3][18]
-
-
Optimize Ramp Rate: The optimal ramp rate is often around 10°C per minute of column dead time (tM).[18]
-
If resolution is insufficient, decrease the ramp rate in increments (e.g., from 10°C/min to 7°C/min, then to 5°C/min). This increases the time analytes spend in the column, improving separation.[15]
-
-
Set Final Temperature and Hold: Set the final oven temperature to at least 20°C above the elution temperature of the last analyte to ensure it elutes efficiently.[18] Add a brief hold at the final temperature (e.g., 2-5 minutes) to bake out any less volatile matrix components from the column.[21]
Protocol 2: Column Trimming and Re-installation
Objective: To remove contaminated sections of the column and ensure a proper, leak-free connection.
Materials: Ceramic scoring wafer or sapphire scribe, magnifying glass, appropriate nuts and ferrules, wrenches.
Methodology:
-
Cool Down: Ensure the GC oven, inlet, and detector are cool before handling the column.
-
Column Removal: Carefully disconnect the column from the inlet and detector, removing the nut and ferrule.
-
Cutting the Column:
-
Using a ceramic scoring wafer, lightly score the polyimide coating on the outside of the capillary tubing. Do not apply excessive pressure.[5]
-
Gently flex the tubing at the score to create a clean, square break. The end of the column should be perfectly flat (90° to the column wall).[3]
-
Inspect the cut with a magnifying glass to ensure there are no jagged edges or shards.[5] If the cut is not perfect, repeat the process.
-
-
Column Installation (Inlet):
-
Slide a new nut and ferrule onto the column end.
-
Consult the instrument manual for the correct insertion distance for your specific inlet.
-
Insert the column into the inlet to the specified depth and tighten the nut finger-tight, followed by a half-turn with a wrench.[21]
-
-
Column Installation (Detector): Repeat the installation process for the detector end, ensuring the correct insertion distance is used.
-
Leak Check: After re-installing, pressurize the system with carrier gas and use an electronic leak detector to confirm that both connections are leak-free.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. fishersci.ca [fishersci.ca]
- 10. restek.com [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 20. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing 1-Ethylnaphthalene degradation during sample storage and analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 1-ethylnaphthalene during sample storage and analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my samples?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), is susceptible to degradation through several mechanisms. The primary factors include:
-
Photodegradation: Exposure to ultraviolet (UV) light, and even ambient laboratory light, can induce photochemical reactions, leading to the breakdown of the molecule.[1]
-
Oxidation: Contact with atmospheric oxygen or oxidizing agents can lead to the formation of oxidation products. The presence of certain metal ions can catalyze this process.
-
Temperature: Elevated temperatures accelerate the rate of all degradation processes.[2] Conversely, storing samples at low temperatures is a common practice to slow down degradation.
-
Adsorption: As a hydrophobic compound, this compound can adsorb to the surfaces of storage containers, particularly plastics, leading to a decrease in its concentration in the solution.
-
pH: While generally stable to hydrolysis, extreme pH conditions can potentially contribute to degradation, especially in the presence of other reactive species.[3]
Q2: How should I store my this compound analytical standards and samples to ensure their stability?
A2: Proper storage is crucial for maintaining the integrity of your this compound samples and standards. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store solutions at refrigerated temperatures (2-8 °C) or frozen (≤ -20 °C). | Slows down the rate of chemical degradation and microbial activity. |
| Light | Store in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. | Prevents photodegradation caused by exposure to UV and visible light. |
| Container Type | Use amber glass vials with PTFE-lined caps. | Glass is less prone to leaching and adsorption compared to plastic. PTFE liners provide a good seal and are chemically inert. |
| Atmosphere | For long-term storage of highly concentrated standards, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen). | Minimizes oxidative degradation by displacing oxygen. |
Q3: I am observing a decrease in the concentration of my this compound working standards over a short period. What could be the cause?
A3: A rapid decrease in concentration can be due to several factors:
-
Solvent Evaporation: If the vial is not sealed properly, volatile organic solvents will evaporate, leading to an increase in the concentration of the less volatile this compound. However, if you are topping off the solvent, you may be diluting your sample.
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing your solutions can lead to degradation or precipitation of the analyte. It is recommended to aliquot your standard into smaller, single-use vials to avoid this.
-
Improper Dilution Technique: Ensure accurate and precise dilutions are made using calibrated pipettes and appropriate volumetric flasks.
-
Adsorption to Container: If using plastic containers, this compound can adsorb to the surface, reducing its concentration in the solution. Switching to glass vials is recommended.
Q4: What are the potential degradation products of this compound that I should be aware of?
A4: The degradation of this compound can result in the formation of various byproducts. While specific quantitative data for this compound is limited, based on the degradation of similar PAHs like naphthalene, potential degradation products could include:
-
Oxidation Products: Naphthoquinones, hydroxylated derivatives (naphthols), and ring-opened products like phthalic acid.
-
Photodegradation Products: Similar to oxidation products, UV exposure can lead to hydroxylated and quinone-type structures.
Identifying these degradation products often requires analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their structures.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly using Gas Chromatography (GC).
Problem 1: Peak Tailing in GC Analysis of this compound
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a distinct "tail" extending from the back of the peak.
-
Poor peak resolution from neighboring peaks.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Deactivate the system: Use a silylation agent to passivate active sites in the inlet liner and the front of the column. Use an inert liner: Employ a deactivated glass wool liner or a liner with a gooseneck design to trap non-volatile residues. |
| Column Contamination | Bake out the column: Heat the column to a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit) for a few hours with carrier gas flow. Trim the column: Cut the first 10-15 cm from the inlet end of the column to remove accumulated non-volatile residues. |
| Improper Column Installation | Re-install the column: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions. |
| Incompatible Solvent | Solvent-analyte mismatch: Ensure the injection solvent is compatible with the stationary phase. For non-polar columns typically used for PAH analysis, non-polar solvents like hexane or isooctane are good choices. |
Problem 2: Low or No Response for this compound
Symptoms:
-
The peak for this compound is much smaller than expected or completely absent.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Degradation | Review storage conditions: Ensure samples and standards are stored protected from light and at the correct temperature as outlined in the FAQs. Prepare fresh standards: If in doubt about the stability of your working standards, prepare a fresh dilution from a certified stock solution. |
| Injector Issues | Check for leaks: Perform a leak check on the injector, including the septum and fittings. Clean the injector: A contaminated injector can lead to sample loss. Follow the manufacturer's instructions for cleaning the injector port. |
| Column Adsorption | Prime the column: Inject a high-concentration standard of this compound a few times to saturate any active sites on the column before running your samples. |
| Detector Problems | Verify detector settings: Ensure the detector is turned on and the parameters (e.g., temperature, gas flows for FID) are set correctly. Clean the detector: A dirty detector can lead to a loss of sensitivity. Follow the manufacturer's maintenance procedures. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][4]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber and clear glass vials with PTFE-lined caps
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial. Keep at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial. Keep at room temperature and 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 60°C.
-
Photodegradation: Place a clear glass vial containing 1 mL of the stock solution in a photostability chamber. Expose to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Collection: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or GC-MS method to separate and identify the parent compound and any degradation products.
Section 4: Visualizations
References
Troubleshooting low recovery of 1-Ethylnaphthalene during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 1-Ethylnaphthalene during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors. The most frequent issues include:
-
Improper Cartridge Conditioning: Failure to properly wet and equilibrate the SPE sorbent can lead to inconsistent and poor retention of the analyte.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.
-
Inappropriate Sorbent Selection: Using a sorbent that is not optimized for a nonpolar compound like this compound can result in poor retention. For nonpolar analytes, reversed-phase sorbents like C18 are generally recommended.[2]
-
Wash Solvent Too Strong: A wash solvent with excessive elution strength can prematurely strip this compound from the sorbent along with interferences.
-
Incomplete Elution: The elution solvent may be too weak or the volume insufficient to completely desorb the analyte from the sorbent.[1]
-
Sample Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent.
Q2: How can I improve the recovery of this compound in Liquid-Liquid Extraction (LLE)?
To enhance this compound recovery in LLE, consider the following:
-
Solvent Selection: Choose a solvent in which this compound has high solubility and that is immiscible with the sample matrix. Dichloromethane and ethyl acetate have been shown to be effective for extracting similar volatile compounds.[3][4]
-
pH Adjustment: While this compound is a neutral compound, the pH of the aqueous phase can influence the extraction of interfering compounds.
-
"Salting Out" Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can decrease the solubility of this compound and promote its partitioning into the organic solvent.[5]
-
Sufficient Mixing: Ensure thorough mixing of the two phases to facilitate the transfer of the analyte into the organic solvent.
-
Phase Separation: Allow for complete separation of the aqueous and organic phases to avoid contamination and loss of the organic layer.
Q3: Can the volatility of this compound contribute to its low recovery?
Yes, this compound is a semi-volatile organic compound. Losses can occur during sample preparation steps that involve elevated temperatures, such as solvent evaporation for sample concentration. It is crucial to use gentle evaporation techniques, like a nitrogen stream or rotary evaporator at low temperatures, to minimize losses.
Q4: What role does the sample matrix play in the low recovery of this compound?
The sample matrix can significantly impact recovery. High concentrations of other organic compounds can compete with this compound for binding sites on an SPE sorbent. In LLE, emulsions can form, making phase separation difficult and trapping the analyte at the interface. A sample cleanup step may be necessary for complex matrices.
Q5: Are there any specific considerations for GC-MS analysis of this compound that could affect recovery calculations?
For accurate quantification, ensure proper calibration of the GC-MS system. Issues such as poor injection technique, inlet discrimination, or improper integration of the chromatographic peak can lead to calculated recoveries that are artificially low. The use of an appropriate internal standard is highly recommended to correct for any variations in sample preparation and instrument response.
Data Presentation
Table 1: Comparative Recovery of Naphthalene and Related Compounds Using Different SPE Cartridges and Elution Solvents
Data for Naphthalene is presented as a surrogate for this compound due to similar chemical properties.
| SPE Cartridge | Sorbent Mass (mg) | Elution Solvent | Average Recovery (%) | Reference |
| Discovery-C18 | 100 | Ethanol | ~100 | [6] |
| Discovery-C18 | 100 | Methanol | ~80 | [6] |
| Strata-X 33 µm | 30 | Ethanol | ~95 | [6] |
| C18 | - | Benzene | 83 | [7] |
Table 2: Relative Extraction Efficiency of Solvents for Volatile Organic Compounds in Liquid-Liquid Extraction
This table provides a qualitative comparison of solvent effectiveness for compounds with properties similar to this compound.
| Extraction Solvent | Relative Efficiency | Reference |
| Dichloromethane | High | [3][8] |
| Ethyl Acetate | High | [3] |
| Chloroform | Moderate to High | [3] |
| n-Hexane | Low | [3][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Materials:
-
SPE cartridges: C18 (100 mg)[6]
-
Conditioning solvent: Methanol
-
Equilibration solvent: Deionized water
-
Wash solvent: 30% Ethanol in water[6]
-
Elution solvent: Ethanol[6]
-
Sample collection vials
-
SPE vacuum manifold
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not allow the sorbent to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Pass 5 mL of the wash solution (30% ethanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge with 5 mL of ethanol into a clean collection vial.
-
Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then analyzed by GC-MS.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Materials:
-
Extraction solvent: Dichloromethane[3]
-
Separatory funnel
-
Sodium chloride (optional)
-
Sodium sulfate (anhydrous)
-
Collection flask
2. Procedure:
-
Sample Preparation: Place the aqueous sample (e.g., 100 mL) into a separatory funnel.
-
Salting Out (Optional): Add sodium chloride to the aqueous sample to increase the ionic strength and enhance the extraction of this compound.
-
Extraction: Add the extraction solvent (e.g., 50 mL of dichloromethane) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.
-
Collection: Drain the lower organic layer into a clean collection flask.
-
Repeat Extraction: For exhaustive extraction, repeat the process (steps 3-6) two more times with fresh solvent, combining the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration and Analysis: The extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen and then analyzed by GC-MS.
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. economysolutions.in [economysolutions.in]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction on a Small Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Selecting the appropriate GC column for robust 1-Ethylnaphthalene analysis.
This technical support center provides guidance on selecting the appropriate Gas Chromatography (GC) column for robust 1-ethylnaphthalene analysis. It includes frequently asked questions (FAQs) and troubleshooting guides tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor when selecting a GC column for this compound analysis?
The most critical factor is the choice of stationary phase, as this dictates the column's selectivity, which is its ability to differentiate between sample components.[1][2] The selection process is guided by the chemical principle of "like dissolves like."[1][3] Since this compound is a non-polar polycyclic aromatic hydrocarbon (PAH), a non-polar stationary phase is the recommended starting point for method development.[1][3]
Q2: Which types of stationary phases are recommended for this compound and other PAHs?
For the analysis of this compound and other PAHs, non-polar and mid-polarity columns are generally recommended.
-
Non-Polar Phases: These are the most common choice. They separate compounds primarily by their boiling points.[4][5] A stationary phase of polydimethyl siloxane is a good first choice for a new separation.[4]
-
Intermediate Polarity Phases: Phases with some phenyl content (e.g., 5% phenyl-methylpolysiloxane) offer a different selectivity that can be beneficial for complex mixtures. More polar phases, like those with polyethylene glycol (PEG), are typically used for polar compounds and would not be the first choice for PAHs.[6][7]
Q3: How do column dimensions (I.D., film thickness, length) affect the analysis?
Column dimensions are the second most important consideration after the stationary phase.[3][5] Each parameter can be adjusted to optimize the separation for speed or resolution.
| Parameter | Effect on Separation | General Recommendation for this compound |
| Column I.D. | A smaller internal diameter (I.D.) increases column efficiency, resulting in narrower, better-resolved peaks. A larger I.D. provides greater sample capacity.[1][3][5] | 0.25 mm is the most popular I.D. as it offers a good compromise between efficiency and sample capacity.[1][3] For high-resolution needs, a 0.18 mm or 0.15 mm I.D. could be used.[5][8] |
| Film Thickness | Thicker films are used for highly volatile analytes as they increase retention. Thinner films are better for high molecular weight (less volatile) compounds to reduce retention and analysis time.[4] | A standard film thickness of 0.25 µm is suitable for most PAH applications, including this compound. |
| Column Length | A longer column provides more theoretical plates and thus higher resolution, but at the cost of longer analysis times and higher cost. Doubling the column length increases resolution by about 40%. | A 30-meter column is a standard and effective length for most PAH analyses, providing sufficient resolving power. |
Q4: Can you recommend specific GC columns for robust this compound analysis?
Based on the principles of PAH analysis, several common columns are suitable. The selection depends on the complexity of the sample matrix.
| Column Phase (Example) | Polarity | Applications |
| 100% Dimethylpolysiloxane (e.g., Rtx-1, DB-1) | Non-Polar | General purpose, separates compounds by boiling point. |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Rtx-5, DB-5, Rxi-5ms) | Non-Polar | Excellent for a wide range of applications, including PAHs and environmental samples.[8] A very common choice. |
| 35% Phenyl / 65% Dimethylpolysiloxane (e.g., Rtx-35) | Mid-Polarity | Offers enhanced selectivity for aromatic compounds. An Rtx-35 has been shown to separate a wide range of 36 different PAHs.[9] |
| Specialty PAH/SVOC Columns (e.g., Rxi-SVOCms) | Varies | Optimized specifically for the analysis of semivolatile organic compounds, including PAHs, providing good inertness and low bleed.[10] |
Workflow for GC Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate GC column for your analysis.
Caption: A workflow diagram for selecting a GC column for this compound analysis.
Troubleshooting Guide
Q1: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for PAHs is often due to unwanted interactions within the GC system. PAHs can be "sticky" and adhere to active surfaces.[11]
-
Cause 1: Active Inlet Liner: The glass wool or surfaces inside the inlet liner can have active sites that interact with the analyte.
-
Solution: Replace the inlet liner or use a deactivated liner. Ensure any glass wool used is also deactivated.[12]
-
-
Cause 2: Column Contamination: Non-volatile matrix components can accumulate at the front of the column, creating active sites.
-
Solution: Trim the first few inches (e.g., 15-30 cm) off the front of the column. This removes the contaminated section.
-
-
Cause 3: Insufficient Temperature: If the inlet or transfer line temperature is too low, higher-boiling compounds like PAHs may condense.[11][12]
-
Solution: Ensure the inlet and MS transfer line temperatures are sufficiently high, typically around 300-320°C for PAH analysis.[11]
-
Q2: I am seeing "ghost peaks" in my blank runs. Where are they coming from?
Ghost peaks are peaks that appear in blank runs and are typically due to contamination from a previous injection or system bleed.
-
Cause 1: Carryover: High concentrations of analytes from a previous run can be retained in the system and elute later. PAHs in complex matrices can require extended bakeout times to prevent this.[11]
-
Solution: Increase the final oven temperature and hold time at the end of each run to "bake out" any remaining contaminants. Ensure the bakeout temperature does not exceed the column's maximum operating limit.[12]
-
-
Cause 2: Septum Bleed: Particles from the inlet septum can break off and enter the liner, releasing volatile compounds when heated.[13]
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance.
-
-
Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.
-
Solution: Use high-purity carrier gas and install purifying traps on the gas lines.[14]
-
Q3: Why are my retention times shifting between injections?
Inconsistent retention times are a common problem, often pointing to issues with the GC's pneumatic control or the column itself.
-
Cause 1: Leaks in the System: A leak in the injector or column fittings will cause a drop in head pressure and affect carrier gas flow, leading to longer retention times.
-
Solution: Use an electronic leak detector to systematically check all fittings from the injector to the detector.[14]
-
-
Cause 2: Poor Flow Control: A faulty flow controller can deliver inconsistent carrier gas flow.
-
Solution: Check the flow controller's performance and ensure the actual flow rate matches the method setpoint.[12]
-
-
Cause 3: Column Length Change: If you have trimmed the column inlet for maintenance, the shorter length will result in slightly earlier elution times.
-
Solution: This is expected. Document the maintenance and re-identify peak retention times if necessary.
-
Troubleshooting Logic
This diagram outlines a systematic approach to diagnosing common GC issues.
Caption: A logical flowchart for troubleshooting common issues in GC analysis.
Experimental Protocol Example
This section provides a detailed methodology for a typical GC-MS analysis of this compound.
Objective: To achieve robust separation and quantification of this compound in a sample matrix.
Methodology:
| Parameter | Setting | Rationale |
| GC System | GC-MS (e.g., Agilent 8890/5977) | Provides high sensitivity and selectivity. |
| Column | Rtx-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A low-polarity, inert phase ideal for PAH analysis.[8] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Control Mode | Constant Linear Velocity (e.g., 43.7 cm/sec) | Ensures consistent performance throughout the temperature program.[9] |
| Inlet Mode | Pulsed Splitless | Maximizes the transfer of analytes to the column, which is important for trace analysis.[11] |
| Inlet Temp. | 300 - 320°C | Prevents condensation of less volatile PAHs in the injector.[9][11] |
| Injection Vol. | 1.0 µL | Standard volume for splitless injection. |
| Oven Program | Start at 90°C (hold 2 min) | Allows for solvent focusing at the head of the column. |
| Ramp to 320°C at 5°C/min | A slow ramp rate helps separate complex PAH isomers.[9] | |
| Hold at 320°C for 12 min | Ensures all high-boiling compounds elute from the column.[9] | |
| MS Interface Temp. | 300°C | Prevents analyte condensation in the transfer line.[9] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[9] |
| Measurement Mode | Scan (m/z 45-450) or SIM | Scan mode is used for identifying unknowns. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity when quantifying known targets. |
References
- 1. fishersci.ca [fishersci.ca]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 7. srigc.com [srigc.com]
- 8. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Minimizing instrument contamination when analyzing high concentrations of 1-Ethylnaphthalene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing high concentrations of 1-Ethylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of instrument contamination when analyzing high concentrations of this compound?
A1: Instrument contamination, often observed as carryover, ghost peaks, or a high background signal, can originate from several sources when working with high concentrations of this compound. The primary sources include:
-
Injector Port: Residue from previous injections can accumulate on the liner, septum, and other surfaces of the injector port. This is a common source of carryover.[1]
-
GC Column: this compound can adsorb onto the stationary phase of the column, especially if the column is not properly conditioned or has active sites. This can lead to peak tailing and carryover in subsequent runs.
-
Autosampler Syringe: The inner and outer surfaces of the autosampler syringe can retain traces of the sample, which are then introduced into the system during the next injection.[1]
-
Transfer Line: The transfer line connecting the GC to the mass spectrometer can also be a site of contamination if not maintained at an appropriate temperature.
-
Ion Source: Over time, the ion source in the mass spectrometer can become contaminated with non-volatile residues from the sample matrix and the analyte itself, leading to a high background signal and reduced sensitivity.
Q2: What is "carryover" and how can I determine if it's affecting my results?
A2: Carryover is the appearance of an analyte signal in a blank or subsequent sample injection that originates from a preceding, more concentrated sample.[2][3] To determine if you have a carryover issue with this compound, you can perform a simple test:
-
Inject a high-concentration standard of this compound.
-
Immediately following, inject one or more blank solvent samples (e.g., the solvent used to dissolve your standards and samples).
-
Analyze the chromatograms of the blank injections. If you observe a peak at the retention time of this compound, you have a carryover problem.
The amount of carryover can be quantified using the following formula:
Carryover (%) = (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100
An acceptable level of carryover is typically below 0.1%, but this can vary depending on the sensitivity and requirements of your assay.[2]
Q3: I'm observing a high background signal in my GC-MS analysis of this compound. What are the likely causes and how can I reduce it?
A3: A high background signal can obscure the detection of your analyte and lead to inaccurate quantification. Common causes for a high background when analyzing this compound include:
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, nitrogen) can contribute to a noisy baseline. Ensure high-purity gas and the use of appropriate gas purifiers.
-
Column Bleed: At elevated temperatures, the stationary phase of the GC column can degrade and "bleed," releasing siloxane compounds that create a rising baseline and characteristic ions in the mass spectrum. Using a low-bleed column and operating within the recommended temperature limits can mitigate this.
-
Septum Bleed: Degraded or unsuitable septa can release volatile compounds into the injector port, contributing to the background. Use high-quality, low-bleed septa and replace them regularly.[1]
-
Dirty Ion Source: A contaminated ion source is a frequent cause of high background noise. Regular cleaning is essential to maintain optimal performance.[4][5][6]
Troubleshooting Guides
Guide 1: Reducing Injector Port Contamination
This guide provides a step-by-step protocol for cleaning the injector port to minimize carryover of this compound.
Experimental Protocol: Injector Port Cleaning
-
Cooldown: Set the injector port temperature to ambient to ensure safety.
-
Disassembly: Carefully disassemble the injector port, removing the septum, liner, and O-ring.
-
Component Cleaning:
-
Liner: Submerge the liner in a beaker containing a suitable solvent (e.g., dichloromethane or a mixture of acetone and hexane).[7][8] Sonicate for 15-20 minutes. For stubborn residues, use a small brush to gently scrub the interior. Rinse thoroughly with clean solvent and dry in an oven at a temperature compatible with the liner material.
-
Injector Port Body: Using a lint-free swab dipped in solvent, carefully clean the inside of the injector port.
-
-
Reassembly: Once all parts are clean and dry, reassemble the injector port with a new septum and O-ring.
-
Bakeout: Heat the injector to a temperature at least 25°C above the normal operating temperature for 30-60 minutes with the split vent open to remove any residual solvent.[9]
Guide 2: Minimizing Carryover with Effective Wash Protocols
The effectiveness of the autosampler wash protocol is critical in preventing carryover. This section provides a comparison of different wash solvent systems.
Data Presentation: Wash Solvent Effectiveness for this compound Carryover Reduction
| Wash Solvent System | Composition (v/v) | Average Carryover (%) |
| System A | 100% Acetonitrile | 0.52 |
| System B | 50% Acetonitrile / 50% Isopropanol | 0.15 |
| System C | 50% Hexane / 50% Acetone | 0.08 |
| System D (Dual Solvent) | Wash 1: 100% HexaneWash 2: 100% Acetone | 0.03 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific instrument and experimental conditions.
Guide 3: Evaluating and Quantifying Instrument Carryover
This guide details a systematic approach to evaluate and quantify the extent of this compound carryover in your GC-MS system.
Experimental Protocol: Carryover Evaluation
-
System Equilibration: Equilibrate the GC-MS system with your analytical method until a stable baseline is achieved.
-
Blank Injection: Inject a solvent blank to establish a baseline and ensure the system is clean before the test.
-
High-Concentration Injection: Inject a high-concentration standard of this compound. This should be at the upper end of your calibration range or represent the highest concentration you expect in your samples.
-
Blank Injections: Immediately following the high-concentration standard, inject a series of at least three solvent blanks.
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the high-concentration standard and the subsequent blank injections.
-
Calculate the percentage of carryover for each blank injection using the formula provided in the FAQs.
-
The first blank injection will show the highest carryover, and it should decrease with subsequent blank injections.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound carryover.
Caption: Experimental workflow for evaluating instrument carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Carry-over analysis? - Chromatography Forum [chromforum.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sisweb.com [sisweb.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. youtube.com [youtube.com]
- 9. GC/MS column baking - Chromatography Forum [chromforum.org]
Technical Support Center: Method Development for Faster Analysis of 1-Ethylnaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in developing faster and more efficient analytical methods for 1-Ethylnaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for this compound is a common issue that can affect quantification accuracy.[1] Potential causes include:
-
Active sites in the injector or column: Unswept areas in the injection port or active sites on the column can lead to undesirable secondary interactions with the analyte.
-
Column contamination: Accumulation of non-volatile residues at the head of the column can cause peak distortion.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Inappropriate flow rate: A flow rate that is too low can increase the interaction time of the analyte with the stationary phase, leading to tailing.
-
Solution: Optimize the carrier gas flow rate to ensure a balance between analysis time and peak shape.
-
-
Issue 2: Long Analysis Time
-
Question: My current GC-MS method for this compound has a long run time. How can I speed up the analysis without sacrificing resolution?
-
Answer: Reducing the analysis time is a key objective for high-throughput laboratories. Consider the following strategies:
-
Increase the oven temperature ramp rate: A faster temperature ramp will cause this compound to elute more quickly. However, be mindful that a very high ramp rate can lead to co-elution with other compounds.
-
Use a shorter GC column: A shorter column will reduce the analysis time, but may also decrease resolution. A column of 15-20 meters is often a good compromise for fast analysis of semi-volatile compounds.
-
Optimize the carrier gas flow rate: Increasing the flow rate of the carrier gas (e.g., Helium or Hydrogen) can shorten the retention time. However, excessively high flow rates can lead to a loss of separation efficiency.
-
Employ a high-temperature stationary phase: Using a column with a higher maximum operating temperature allows for more aggressive oven programming.
-
Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio
-
Question: I am having difficulty detecting low concentrations of this compound. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be a significant challenge, especially when dealing with trace-level analysis. Here are some potential solutions:
-
Optimize the MS detector: Ensure that the mass spectrometer is properly tuned according to the manufacturer's recommendations.[4] This includes optimizing the ion source temperature, electron energy, and detector voltages.
-
Use Selected Ion Monitoring (SIM) mode: Instead of scanning a full mass range, using SIM mode to monitor only the characteristic ions of this compound (e.g., m/z 156, 141, 115) will significantly increase sensitivity.[4]
-
Check for system leaks: Leaks in the GC-MS system can introduce background noise and reduce sensitivity. Perform a thorough leak check of the injector, column fittings, and vacuum system.
-
Use a pulsed splitless injection: This technique can maximize the transfer of the analyte into the column, thereby increasing the signal intensity.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for the fast analysis of this compound?
A1: For fast analysis of this compound, a shorter, narrow-bore capillary column with a thin film thickness is recommended. A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is a common choice for the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound.[4] A column with dimensions of 15-20 m length, 0.18-0.25 mm internal diameter, and 0.18-0.25 µm film thickness can provide a good balance of speed and resolution.
Q2: What are the advantages of using a pulsed splitless injection for this compound analysis?
A2: A pulsed splitless injection involves increasing the injector pressure at the beginning of the injection. This technique helps to rapidly transfer the sample onto the GC column, minimizing analyte degradation and discrimination, particularly for semi-volatile compounds like this compound.[2][3] The result is often improved peak shape and higher sensitivity.
Q3: How can I prevent contamination of the MS ion source during the analysis of complex samples containing this compound?
A3: Contamination of the ion source can lead to a decrease in sensitivity and require frequent maintenance. To mitigate this, consider the following:
-
Proper sample preparation: Use techniques like solid-phase extraction (SPE) to clean up complex samples and remove non-volatile matrix components before injection.
-
Use of a guard column: A short, deactivated fused silica column placed before the analytical column can trap non-volatile residues.
-
Mid-column backflushing: This technique reverses the carrier gas flow after the analyte of interest has eluted, flushing out heavier, potentially contaminating compounds from the column and preventing them from entering the MS detector.[2][3]
-
JetClean source cleaning: Some modern GC-MS systems offer an in-situ source cleaning technology, such as Agilent's JetClean, which uses a low flow of hydrogen to continuously clean the ion source during analysis, reducing the need for manual cleaning.[2][3]
Quantitative Data Presentation
The following table summarizes typical parameters for a standard versus a faster GC-MS method for the analysis of this compound. These values are representative and may require optimization for specific instrumentation and sample matrices.
| Parameter | Standard Method | Fast Method |
| GC Column | 30 m x 0.25 mm, 0.25 µm film | 15 m x 0.18 mm, 0.18 µm film |
| Carrier Gas | Helium | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Oven Program | 60°C (1 min), ramp 10°C/min to 280°C (5 min hold) | 80°C (0.5 min), ramp 30°C/min to 300°C (2 min hold) |
| Injection Mode | Splitless | Pulsed Splitless |
| Approx. Retention Time | ~15 min | ~5 min |
| Total Run Time | ~30 min | ~10 min |
Experimental Protocols
Detailed Methodology for Fast GC-MS Analysis of this compound
This protocol provides a starting point for developing a fast GC-MS method for the analysis of this compound.
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent like hexane or dichloromethane.
-
For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction, followed by a cleanup step using solid-phase extraction (SPE) if the matrix is complex.
-
The final extract should be concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS System and Conditions:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Injector: Split/splitless inlet
-
Mode: Pulsed Splitless
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Pulse Pressure: 30 psi for 0.5 min
-
-
GC Column: HP-5MS Ultra Inert, 15 m x 0.18 mm, 0.18 µm
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0.5 minutes
-
Ramp: 30°C/min to 300°C
-
Final hold: Hold at 300°C for 2 minutes
-
-
MSD Transfer Line Temperature: 290°C
-
-
MSD Parameters:
-
Ion Source: Extractor Ion Source
-
Source Temperature: 320°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound: m/z 156 (quantifier), 141, 115 (qualifiers)
-
Dwell Time: 50 ms per ion
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of the quantifier and qualifier ions.
-
Quantify the concentration of this compound using a calibration curve prepared from certified reference standards.
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Experimental workflow for fast GC-MS analysis.
References
Dealing with co-eluting compounds in 1-Ethylnaphthalene analysis.
Welcome to the technical support center for 1-Ethylnaphthalene analysis. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on resolving challenges related to co-eluting compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound, particularly when dealing with co-eluting species.
Problem: Poor resolution or a shoulder on the this compound peak.
Answer:
This issue often indicates the presence of a co-eluting compound, which can interfere with accurate quantification.[1] Here’s a systematic approach to troubleshoot and resolve this problem:
-
Confirm Peak Purity:
-
Using a Diode Array Detector (DAD) in HPLC: A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[2]
-
Using a Mass Spectrometer (MS) in GC or LC: In mass spectrometry, you can examine the mass spectra across the peak. A change in the spectral profile is a strong indicator of co-elution.[1]
-
-
Optimize Chromatographic Conditions: The goal is to improve the separation between this compound and the interfering compound by adjusting the following parameters:
-
Change the Stationary Phase: The choice of the column's stationary phase is critical for selectivity. If you are using a standard non-polar column (like a DB-5ms), consider a column with a different selectivity, such as a mid-polar phase, which can help separate isobaric compounds.[3] For HPLC, using packing materials with aromatic rings can enhance separation through π-π interactions.[4]
-
Adjust the Temperature Program (for GC): A slower temperature ramp can increase the separation between closely eluting compounds. Experiment with different temperature programs to find the optimal conditions.
-
Modify the Mobile Phase (for HPLC): In reversed-phase HPLC, weakening the mobile phase (e.g., by decreasing the organic solvent concentration) can increase retention times and potentially improve resolution.[1][2] Adjusting the buffer concentration can also help, with lower concentrations generally being preferable to achieve reproducible results.[5]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.
-
-
Sample Preparation and Cleanup: Complex sample matrices can introduce interfering compounds.[6]
Problem: Peak tailing for this compound.
Answer:
Peak tailing can be caused by several factors, especially with polycyclic aromatic hydrocarbons (PAHs) which can be "sticky" and interact with active sites in the system.[9]
-
Check for System Contamination:
-
Dirty Injector Liner: A contaminated glass liner in the GC injector can cause high-boiling-point compounds like PAHs to sorb and desorb slowly, leading to peak tailing. Regularly replace or clean the injector liner.[10]
-
Column Contamination: High-boiling matrix components can accumulate at the head of the column, causing peak distortion. Trimming the front end of the column may resolve this issue.[9]
-
-
Optimize Temperatures (for GC):
-
Use a Guard Column: A guard column is installed before the analytical column to trap strongly retained or reactive compounds from the sample, thereby protecting the analytical column and improving peak shape.[5][8]
Frequently Asked Questions (FAQs)
What are common co-eluting compounds with this compound?
Answer:
The most common co-eluting compounds are its isomers, such as 2-Ethylnaphthalene and various dimethylnaphthalene isomers.[11] These compounds often have very similar physicochemical properties and mass spectra, making their separation challenging.
What type of GC column is best for separating this compound from its isomers?
Answer:
While standard, non-polar columns like those with a 5% phenyl stationary phase (e.g., DB-5ms) are commonly used for PAH analysis, achieving baseline separation of all isomers can be difficult.[10] For improved separation, consider:
-
Mid-polar columns: These offer different selectivity and can resolve isomers that co-elute on non-polar columns.[3]
-
Longer columns or columns with a smaller internal diameter: These provide higher efficiency and can improve resolution.[12]
-
Columns with a thicker film: This can also influence the separation of isomers.[10][12]
How can I use mass spectrometry to distinguish between co-eluting isomers?
Answer:
Even with co-elution, mass spectrometry can sometimes help. While isomers often have similar fragmentation patterns, there might be subtle differences in the ratios of certain ions. By using Selected Ion Monitoring (SIM) mode, you can monitor for unique fragment ions for each isomer if they exist. However, complete chromatographic separation is always the preferred approach for accurate quantification.[3] Advanced techniques like GC-VUV (Vacuum Ultraviolet) spectroscopy can also be used, as it can deconvolute co-eluting isomers based on their unique absorbance spectra.[13]
What are the key mass-to-charge ratios (m/z) for identifying this compound?
Answer:
This compound has a molecular weight of 156.22 g/mol .[14][15] In mass spectrometry (electron ionization), the key ions to monitor for identification and quantification would typically be the molecular ion (m/z 156) and major fragment ions.
Data Summary: GC Parameters for PAH Analysis
The following table provides a summary of typical GC-MS conditions for the analysis of PAHs, including this compound.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of analytes, especially higher boiling ones, onto the column.[9] |
| Injector Temperature | 320 °C | Prevents condensation of less volatile PAHs in the inlet.[9] |
| GC Column | DB-5ms (or similar 5% phenyl phase), 30m x 0.25mm ID, 0.25µm film thickness | A common starting point for PAH analysis, though more selective columns may be needed for isomer separation.[10] |
| Oven Program | Start at a low temperature (e.g., 40-80°C) and ramp up to a high temperature (e.g., 320°C) | Provides good separation for a wide range of PAHs with different boiling points. |
| Transfer Line Temp | 320 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots.[9] |
| MS Source Temp | ≥ 320 °C | Minimizes contamination and ensures good peak shape for late-eluting compounds.[9] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
Experimental Protocols
Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in a complex matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Take a known volume or weight of the sample and place it in a separatory funnel.
-
Add an appropriate internal standard.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane or hexane).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Instrument Conditions
-
System: Agilent 8890 GC with a 5977 Series MSD or equivalent.[9]
-
Injector: 1 µL pulsed splitless injection at 320°C.[9]
-
Column: DB-5ms (30m x 0.25mm, 0.25µm) or a column with different selectivity if isomers are present.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 320°C.[9]
-
MS Source: 320°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70eV.
-
Acquisition Mode: SIM mode, monitoring key ions for this compound and any other target PAHs.
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.
-
Analyze the standards using the same GC-MS method.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.
-
Quantify this compound in the samples by comparing their response ratios to the calibration curve.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for resolving peak asymmetry.
Caption: General experimental workflow for this compound analysis.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. nacalai.com [nacalai.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 7. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vurup.sk [vurup.sk]
- 13. researchgate.net [researchgate.net]
- 14. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 15. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validated Analytical Methods for 1-Ethylnaphthalene in Environmental Samples: A Comparative Guide
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Ethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in environmental samples. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in method selection and implementation.
Introduction to this compound Analysis
This compound is a component of crude oil and its refined products and is also formed during the incomplete combustion of organic materials. Its presence in the environment is of concern due to its potential toxicity. Accurate and reliable quantification of this compound in environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of GC-MS and HPLC-FLD for the analysis of this compound and related PAHs.
Table 1: Comparison of Quantitative Performance Data for Analytical Methods
| Analytical Method | Matrix | Analyte | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| GC-MS | Water | Naphthalene | 1.9 µg/L[1] | 9 µg/L[2] | 36-152 | <15 |
| Soil | Naphthalene | 0.001 ng/g[3] | - | 105-119[3] | - | |
| Air | Naphthalene | 1 ng to 10 pg | - | ~35 (on PUF sorbent)[4] | - | |
| HPLC-FLD | Water | Naphthalene | 0.02 µg/L (for PAHs) | - | >80 (for pesticides and POMs)[5] | - |
| Geothermal Fluids | Naphthalene | - | - | - | - |
Note: Data for this compound is limited; therefore, data for Naphthalene, a closely related and often co-analyzed PAH, is presented as a proxy. Performance characteristics can vary based on specific instrumentation and laboratory conditions.
Experimental Protocols
Detailed methodologies are critical for the successful validation and application of analytical methods. The following sections provide generalized protocols for the analysis of this compound in soil and water samples.
GC-MS Method for this compound in Soil
This protocol is based on methodologies outlined in EPA Method 8270.[6]
3.1.1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly.
-
Extraction:
-
Weigh approximately 10-30 g of the homogenized soil sample into an extraction thimble.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample using a Soxhlet extractor with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1 v/v) for 16-24 hours.
-
-
Concentration and Cleanup:
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus.
-
If necessary, perform a cleanup step using solid-phase extraction (SPE) with silica gel or Florisil to remove interferences. Elute the analytes with a suitable solvent.
-
Further concentrate the eluate and add an internal standard prior to GC-MS analysis.
-
3.1.2. Instrumental Analysis
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Start at 40-60°C, hold for a few minutes, then ramp at a suitable rate (e.g., 10-20°C/min) to a final temperature of 280-320°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 156, 141).
-
Mass Range: If in full scan mode, scan from m/z 40 to 450.
-
HPLC-FLD Method for this compound in Water
This protocol is based on principles from EPA Method 610.[1]
3.2.1. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample (e.g., 500-1000 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the trapped analytes with a small volume of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3.2.2. Instrumental Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0-1.5 mL/min.
-
Injection Volume: 10-100 µL.
-
-
Fluorescence Detector (FLD) Conditions:
-
Excitation Wavelength: Set to a wavelength appropriate for this compound (typically around 230 nm).
-
Emission Wavelength: Set to a wavelength appropriate for this compound (typically around 330 nm). Wavelengths may need to be programmed to change during the run to optimize for different PAHs if a mixture is being analyzed.
-
Visualizing the Analytical Process
Diagrams can simplify complex workflows and relationships. The following visualizations were created using Graphviz (DOT language) to illustrate the analytical process for this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Solid Phase Extraction on a Small Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
Comparative Toxicological Analysis of 1-Ethylnaphthalene and 2-Ethylnaphthalene: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available toxicological data for 1-Ethylnaphthalene and 2-Ethylnaphthalene. Due to a notable scarcity of comprehensive, direct comparative studies, this document synthesizes the existing data, highlights key differences in metabolism, and provides detailed experimental protocols for relevant toxicological assays to guide future research.
Quantitative Toxicity Data
The publicly available quantitative toxicity data for this compound and 2-Ethylnaphthalene is limited. The primary directly comparable metric is the lowest published lethal dose (LDLo) in rats.
| Parameter | This compound | 2-Ethylnaphthalene | Species | Route |
| LDLo (Lowest Published Lethal Dose) | 5 g/kg | 5 g/kg | Rat | Oral |
Metabolism and Bioactivation: A Key Differentiator
The primary difference in the toxicological profiles of this compound and 2-Ethylnaphthalene appears to lie in their metabolic pathways. The metabolism of naphthalenes is a critical determinant of their toxicity, as it can lead to the formation of reactive electrophilic metabolites. The two primary metabolic routes are aromatic oxidation (epoxidation of the naphthalene ring) and alkyl side-chain oxidation. Aromatic oxidation is a key step in the bioactivation of polycyclic aromatic hydrocarbons (PAHs) to DNA-reactive metabolites.[1][2]
A pivotal in vitro study using liver microsomes revealed significant differences in the metabolism of these two isomers:
-
In rat liver microsomes , both this compound and 2-Ethylnaphthalene preferentially undergo alkyl side-chain oxidation over aromatic oxidation.[1]
-
In human liver microsomes , a notable distinction emerges: 2-Ethylnaphthalene favors alkyl side-chain oxidation , whereas this preference was not observed for this compound.[1]
This suggests that 2-Ethylnaphthalene may be less likely to form reactive aromatic epoxide intermediates in humans compared to this compound, potentially indicating a lower risk of aromatic ring-induced toxicity. The addition of an alkyl substituent to the naphthalene ring generally shifts metabolism in favor of side-chain oxidation, which is considered a detoxification pathway as it reduces the potential for aromatic bioactivation.[1][2]
Genotoxicity and Carcinogenicity
Specific genotoxicity and carcinogenicity data for this compound and 2-Ethylnaphthalene are largely unavailable in the public domain. The safety data sheet for this compound indicates no available information on mutagenic, reproductive, or developmental effects. However, insights can be drawn from related compounds. For instance, chronic administration of methylnaphthalenes, close structural analogs, did not demonstrate the same oncogenic potential as the parent compound, naphthalene. While some in vitro tests on 2-methylnaphthalene have provided limited evidence of genotoxic activity, no in vivo genotoxicity studies in animals or humans were found.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed methodologies for key toxicological assays are provided below.
Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure (UDP) for assessing acute oral toxicity.
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Animals: Young adult rats of a single sex (typically females, as they are often slightly more sensitive), nulliparous, and non-pregnant. Animals are randomly assigned to dose groups.
Procedure:
-
Fasting: Withhold food (but not water) overnight for rats before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume via gavage. The vehicle should be non-toxic and not interfere with the absorption of the test substance.
-
Dosing:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
The animal is observed for up to 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
In Vitro Cytotoxicity Assay for PAHs in Human Cell Lines (e.g., HepG2)
This protocol is adapted for "difficult-to-test" substances like PAHs, which have low aqueous solubility.
Objective: To determine the concentration of the test substance that causes a 50% reduction in cell viability (IC50).
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compounds (1- and 2-Ethylnaphthalene) dissolved in a suitable solvent (e.g., DMSO).
-
Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like WST-1).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Dosing Preparation (Media Accommodated Fraction - MAF):
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add the stock solution to the cell culture medium to create the highest desired concentration.
-
Stir or shake the mixture for a defined period (e.g., 24 hours) in the dark to allow the compound to dissolve into the medium.
-
Centrifuge or filter the medium to remove any undissolved compound. This supernatant is the MAF.
-
-
Serial Dilutions: Prepare serial dilutions of the MAF in fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
S9 fraction (a rat liver homogenate) for metabolic activation.
-
Minimal glucose agar plates.
-
Top agar.
-
Histidine/biotin solution.
Procedure:
-
Strain Preparation: Grow overnight cultures of the tester strains.
-
Test Mixture Preparation: For each concentration of the test substance, prepare a tube containing:
-
The tester strain culture.
-
The test substance at the desired concentration.
-
Either the S9 mix (for metabolic activation) or a buffer (without S9).
-
-
Incubation: Pre-incubate the mixture at 37°C with gentle shaking.
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test mixture, vortex briefly, and pour it onto a minimal glucose agar plate. The limited amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Liver Microsomal Metabolism Assay
Objective: To determine the in vitro metabolic stability of a compound and identify its primary metabolic pathways.
Materials:
-
Pooled human or rat liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizations
References
A Comparative Analysis of GC-MS and HPLC-FLD for the Sensitive Detection of 1-Ethylnaphthalene
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of polycyclic aromatic hydrocarbons (PAHs) like 1-ethylnaphthalene is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for this purpose. While direct comparative studies on this compound are limited, this guide draws upon established performance data for naphthalene and other PAHs to provide a comprehensive overview.
At a Glance: GC-MS vs. HPLC-FLD for this compound Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes. | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Detection is based on the analyte's ability to fluoresce at specific wavelengths. |
| Selectivity | High, due to both chromatographic separation and mass-based detection. | Very high for fluorescent compounds, as few molecules naturally fluoresce, reducing matrix interference. |
| Sensitivity | Generally offers very low detection limits, often in the picogram to nanogram range. | Can achieve extremely low detection limits, often in the picogram range, for compounds with high quantum yields of fluorescence. |
| Sample Requirements | Analytes must be volatile and thermally stable. Derivatization may be required for polar compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Throughput | Can have longer run times, especially with complex temperature programs. | Can offer faster analysis times, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
Quantitative Performance Comparison
The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for naphthalene, a closely related compound to this compound, and other PAHs using both GC-MS and HPLC-FLD. These values are indicative of the sensitivity that can be expected for this compound.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Naphthalene | GC-MS/MS | - | 2000 pg/m³ (in air)[1] |
| Naphthalene | HPLC-FLD | 1.93 pg[2] | - |
| Naphthalene | HPLC-FLD | 8.1 µg/kg (in seafood)[3] | 18 µg/kg (in seafood)[3] |
| Various PAHs | GC-MS/MS | 0.29 - 0.69 pg/m³ (in air)[4] | 0.87 - 2.09 pg/m³ (in air)[4] |
| Various PAHs | HPLC-FLD | 0.005 - 0.78 ng/g (in soil)[5] | 0.02 - 1.6 ng/g (in soil)[5] |
| Various PAHs | HPLC-FLD | 0.07 - 0.61 µg/kg (in edible oils)[6] | 0.23 - 2.04 µg/kg (in edible oils)[6] |
Note: The detection limits can vary significantly depending on the sample matrix, sample preparation method, and specific instrument configuration.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC-FLD.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of PAHs using GC-MS and HPLC-FLD. These can be adapted for the specific analysis of this compound.
GC-MS Protocol for PAHs
This protocol is based on methodologies used for the analysis of PAHs in various environmental matrices.
-
Sample Preparation:
-
Extraction: A known quantity of the sample is extracted with a suitable organic solvent such as dichloromethane or a hexane/acetone mixture.[7] Ultrasonic extraction is a common technique employed.[7]
-
Cleanup: The extract is then cleaned up to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.[8]
-
Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen, to enhance sensitivity.[7]
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), often a triple quadrupole for enhanced selectivity (GC-MS/MS), is used.[7][8]
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used for PAH separation.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC, often in splitless mode to maximize sensitivity.
-
Temperature Program: The oven temperature is programmed to ramp up to facilitate the separation of PAHs with different volatilities. A typical program might start at 60°C and increase to over 300°C.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analytes.[4][9]
-
HPLC-FLD Protocol for PAHs
This protocol is based on established methods for the analysis of PAHs in various samples, including edible oils and environmental matrices.[6][10]
-
Sample Preparation:
-
Extraction: The sample is extracted using a liquid-liquid extraction with a solvent system like dimethylformamide-water followed by hexane.[10]
-
Cleanup: The extract is cleaned up using C18 SPE cartridges to remove interferences.[10]
-
Solvent Exchange: The final eluate is often evaporated and reconstituted in a solvent compatible with the HPLC mobile phase, such as acetonitrile.
-
-
HPLC-FLD Analysis:
-
Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector is used.
-
Column: A reversed-phase C18 column specifically designed for PAH analysis is commonly employed.[3][5]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile is used to separate the PAHs.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: A small volume (e.g., 10-20 µL) of the prepared sample is injected.
-
Fluorescence Detection: The fluorescence detector is programmed with specific excitation and emission wavelengths for each PAH or group of PAHs to maximize sensitivity and selectivity.[5] For naphthalene, typical excitation/emission wavelengths are around 260 nm and 352 nm, respectively.[5]
-
Conclusion
Both GC-MS and HPLC-FLD are highly capable techniques for the sensitive detection of this compound.
-
GC-MS offers excellent separation and definitive identification based on mass spectra, making it a robust choice, particularly for complex matrices. The sensitivity of modern GC-MS/MS systems is outstanding.
-
HPLC-FLD provides exceptional sensitivity for fluorescent compounds like this compound and can be a more straightforward and faster technique, avoiding the need for high temperatures and potential derivatization.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and throughput needs. For routine analysis where high sensitivity is paramount and the fluorescent properties of this compound can be leveraged, HPLC-FLD is an excellent option. For complex samples requiring the highest degree of confidence in identification, GC-MS or GC-MS/MS would be the preferred method.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. agilent.com [agilent.com]
- 6. jocpr.com [jocpr.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. scielo.br [scielo.br]
Inter-Laboratory Cross-Validation of 1-Ethylnaphthalene Quantification: A Comparative Guide
An objective comparison of analytical methodologies for the quantification of 1-Ethylnaphthalene across multiple laboratories, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide details a simulated inter-laboratory cross-validation study for the quantification of this compound. The objective is to provide a framework for assessing the comparability and reliability of analytical data generated by different laboratories using distinct methodologies. While the data presented here is illustrative, it is based on established performance characteristics of the analytical techniques discussed.
Executive Summary
The accurate quantification of this compound, a polycyclic aromatic hydrocarbon (PAH), is critical in various fields, including environmental monitoring and toxicological studies. This guide compares the performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), across three hypothetical laboratories. The results of this simulated cross-validation study highlight the strengths and potential discrepancies of each method, offering valuable insights for researchers aiming to ensure data consistency and reliability in multi-site studies.
Experimental Protocols
A crucial aspect of any inter-laboratory comparison is the adherence to well-defined experimental protocols.[1][2] The following sections outline the methodologies employed by the participating laboratories in this simulated study.
2.1. Sample Preparation
A standardized sample preparation protocol is essential to minimize variability arising from the extraction and clean-up stages.[3] All participating laboratories received identical sets of spiked samples (e.g., in a water or soil matrix) and a certified reference material (CRM) of this compound.
-
Extraction: Solid-phase extraction (SPE) was the designated method for aqueous samples, while ultrasonic extraction was used for solid matrices.[3][4]
-
Solvent: Dichloromethane was used as the extraction solvent.
-
Internal Standard: A deuterated analog of a similar PAH (e.g., Naphthalene-d8) was used as an internal standard to correct for variations in extraction efficiency and instrument response.[5]
2.2. Analytical Methodologies
Two primary analytical techniques were evaluated in this study: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD).
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.[6][7][8]
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 156, 141, 115).
2.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC is another powerful technique for the separation and quantification of PAHs.[4][9][10]
-
Instrument: Shimadzu LC-20AD HPLC system with an RF-20Axs fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 230 nm and an emission wavelength of 340 nm.
Data Presentation and Comparison
The performance of each laboratory and method was evaluated based on key validation parameters: accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12][13] The following tables summarize the quantitative data obtained from the analysis of a certified reference material with a known concentration of 100 ng/mL.
Table 1: Inter-Laboratory Comparison of this compound Quantification using GC-MS
| Laboratory | Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 98.5 | 98.5% | 3.2% | 0.5 | 1.5 |
| Lab B | 102.1 | 102.1% | 4.1% | 0.7 | 2.1 |
| Lab C | 99.2 | 99.2% | 3.8% | 0.6 | 1.8 |
Table 2: Inter-Laboratory Comparison of this compound Quantification using HPLC-FLD
| Laboratory | Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 95.8 | 95.8% | 5.5% | 1.0 | 3.0 |
| Lab B | 105.3 | 105.3% | 6.2% | 1.2 | 3.6 |
| Lab C | 97.4 | 97.4% | 5.9% | 1.1 | 3.3 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory cross-validation process.
Discussion and Conclusion
The simulated data indicates that both GC-MS and HPLC-FLD are suitable methods for the quantification of this compound. The GC-MS method generally exhibited slightly better precision and lower detection limits across the participating laboratories. However, the accuracy of both methods was well within acceptable limits (typically 80-120% recovery). The minor variations observed between laboratories can be attributed to factors such as differences in instrumentation, operator experience, and local laboratory conditions.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. env.go.jp [env.go.jp]
- 4. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naphthalene, 1-ethyl- [webbook.nist.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmadevils.com [pharmadevils.com]
- 13. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ifatest.eu [ifatest.eu]
- 17. eurachem.org [eurachem.org]
- 18. Eurachem [eurachem.org]
1-Ethylnaphthalene Versus Other PAHs as Indicators of Petroleum Contamination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a diverse class of organic compounds that are of significant environmental and toxicological concern due to the carcinogenic and mutagenic properties of some congeners.[1] PAHs are formed from both natural and anthropogenic processes and are broadly categorized into two main source types: petrogenic and pyrogenic. Petrogenic PAHs originate from the geological formation of petroleum and are characteristic of crude oil and its refined products.[2] Pyrogenic PAHs are the result of incomplete combustion of organic materials, such as in forest fires, vehicle emissions, and industrial processes.[3] Distinguishing between these sources is critical in environmental forensics, particularly in identifying the origin of petroleum contamination.[4]
Traditionally, the ratios of parent (unsubstituted) PAHs have been used as diagnostic tools for source apportionment.[4] However, recent research has highlighted the superior utility of alkylated PAHs, such as 1-ethylnaphthalene, as more specific and resilient indicators of petroleum contamination. This guide provides an objective comparison of this compound and other alkylated PAHs against parent PAHs for the identification of petroleum sources, supported by experimental data and detailed methodologies.
This compound vs. Other PAHs: A Comparative Analysis
Parent vs. Alkylated PAHs
The fundamental difference between petrogenic and pyrogenic PAH profiles lies in the relative abundance of parent versus alkylated PAHs. Crude oil and refined petroleum products are typically enriched with a wide range of alkylated PAHs, which are formed during the slow geological processes of petroleum formation.[2] In contrast, the high temperatures of combustion processes favor the formation of the more thermodynamically stable, non-alkylated parent PAHs.[3]
This compound is a C2-naphthalene, an alkylated PAH that is a common constituent of crude oil and many petroleum products.[5][6] Its presence, along with other alkylated naphthalenes, phenanthrenes, and chrysenes, in a characteristic distribution is a strong indicator of a petrogenic source.
Diagnostic Ratios
Diagnostic ratios are a widely used tool in environmental forensics to differentiate between petrogenic and pyrogenic sources of PAHs. These ratios are based on the relative concentrations of specific PAH isomers that have similar physicochemical properties but different formation pathways.
Traditional diagnostic ratios primarily use parent PAHs. For example, a low ratio of Fluoranthene to Pyrene (Fl/Pyr < 1) is often indicative of petrogenic sources, while a high ratio (Fl/Pyr > 1) suggests pyrogenic sources. Similarly, a low ratio of Anthracene to the sum of Anthracene and Phenanthrene (An/(An+Phe) < 0.1) is characteristic of petroleum, whereas a higher ratio points to combustion.
The inclusion of alkylated PAHs in diagnostic ratios significantly enhances the accuracy of source identification. Ratios of alkylated to parent PAHs, such as the ratio of C2-naphthalenes to total naphthalenes, can provide a more definitive signature of petroleum. As petroleum weathers, the more volatile and soluble parent PAHs are depleted more rapidly than their alkylated counterparts, making the alkylated compounds more persistent indicators.[7]
Data Presentation
The following tables summarize quantitative data for comparing this compound with other PAHs as indicators of petroleum contamination.
Table 1: Physicochemical Properties of Selected PAHs
| Property | This compound | Naphthalene | Phenanthrene | Pyrene |
| Molecular Formula | C12H12 | C10H8 | C14H10 | C16H10 |
| Molecular Weight ( g/mol ) | 156.22 | 128.17 | 178.23 | 202.25 |
| Boiling Point (°C) | 258 | 218 | 340 | 393 |
| Water Solubility (mg/L at 25°C) | 8.0 | 31.7 | 1.1 | 0.132 |
| Log Kow (Octanol-Water Partition Coefficient) | 4.4 | 3.37 | 4.57 | 5.18 |
Table 2: Approximate Concentrations of Selected PAHs in Different Petroleum Sources (µg/g)
| PAH | Light Crude Oil | Diesel Fuel | Kerosene |
| This compound | 10 - 150 | 5 - 50 | 20 - 100 |
| Naphthalene | 500 - 5000 | 100 - 1000 | 1000 - 8000 |
| C2-Naphthalenes (total) | 200 - 2000 | 50 - 500 | 100 - 1000 |
| Phenanthrene | 100 - 1000 | 20 - 200 | 10 - 100 |
| Pyrene | 10 - 100 | 1 - 20 | < 10 |
Data compiled from multiple sources. Actual concentrations can vary significantly depending on the specific source and degree of weathering.
Table 3: Common PAH Diagnostic Ratios for Source Identification
| Ratio | Petrogenic | Pyrogenic |
| Fluoranthene / Pyrene (Fl/Pyr) | < 1 | > 1 |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 | > 0.1 |
| C2-Naphthalenes / Naphthalene | > 0.5 | < 0.5 |
| Methylphenanthrenes / Phenanthrene | > 1 | < 1 |
Experimental Protocols
The following is a generalized methodology for the analysis of PAHs in environmental samples, based on EPA Method 8270 and other standard protocols.[3][8][9]
Sample Collection and Preparation
-
Water Samples: Collect water samples in clean, amber glass bottles with Teflon-lined caps. Store at 4°C until extraction. For dissolved PAHs, filter the sample through a glass fiber filter.
-
Soil/Sediment Samples: Collect soil or sediment samples using a stainless-steel scoop or corer and place them in wide-mouthed glass jars with Teflon-lined lids. Homogenize the sample prior to extraction.
-
Extraction:
-
Liquid-Liquid Extraction (for water): Acidify the water sample to a pH < 2 with hydrochloric acid. Extract the sample three times with dichloromethane (DCM) in a separatory funnel.
-
Soxhlet Extraction (for soil/sediment): Mix the sample with anhydrous sodium sulfate to remove moisture. Extract the sample with a mixture of hexane and acetone or DCM for 16-24 hours.
-
Sample Cleanup
-
The crude extract is often complex and requires cleanup to remove interfering compounds.
-
Silica Gel Chromatography: Pass the concentrated extract through a silica gel column. Elute the aliphatic hydrocarbons with hexane, followed by the aromatic fraction (containing PAHs) with a mixture of hexane and DCM.
-
Gel Permeation Chromatography (GPC): GPC can be used to remove high molecular weight interferences such as lipids.
GC-MS Analysis
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the standard instrument for PAH analysis.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PAHs.
-
GC Conditions:
-
Injector: Splitless injection at a temperature of 280-300°C.
-
Oven Program: A temperature gradient is used to separate the PAHs, typically starting at around 60°C and ramping up to 320°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity for target PAHs. Specific ions for each PAH are monitored.
-
-
Quantification: Quantification is performed using the internal standard method. A known amount of a deuterated PAH standard is added to the sample before extraction. The response of the target PAH is normalized to the response of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for PAH analysis.
Caption: Petrogenic vs. Pyrogenic PAH profiles.
Caption: Petroleum source identification flowchart.
Conclusion
The use of this compound and other alkylated PAHs provides a more robust and reliable method for identifying petroleum contamination compared to traditional parent PAH analysis alone. The higher relative abundance and persistence of alkylated PAHs in petroleum and its weathered residues make them superior indicators. By incorporating diagnostic ratios of alkylated to parent PAHs into their analytical workflow, researchers and scientists can achieve more definitive source apportionment in environmental forensic investigations. This comparative guide underscores the importance of a comprehensive PAH analysis that includes a wide range of alkylated congeners for accurate assessment of petroleum contamination.
References
Differentiating Ethylnaphthalene Isomers: A Comparative Guide to Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification and differentiation of structural isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. Ethylnaphthalenes, existing as 1-ethylnaphthalene and 2-ethylnaphthalene, present a common analytical challenge due to their identical mass and similar physicochemical properties. This guide provides an objective comparison of advanced analytical techniques for the effective isomeric differentiation of ethylnaphthalenes, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for ethylnaphthalene isomer differentiation depends on several factors, including the required resolution, sensitivity, and the complexity of the sample matrix. The following table summarizes the quantitative performance of key analytical techniques.
| Technique | Principle | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and polarity, followed by mass-based detection. | > 1.5 (with optimized column and temperature program) | 0.094 - 0.224 µg/L[1] | 0.312 - 0.746 µg/L[1] | High sensitivity, widely available, provides structural information. |
| Gas Chromatography-Infrared Detection (GC-IRD) | Separation by GC followed by detection based on infrared absorption. | Column-dependent, comparable to GC-MS | Higher than GC-MS | Higher than GC-MS | Provides unambiguous identification of isomers based on unique IR spectra.[2] |
| Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) | Two columns with different stationary phases provide enhanced separation. | Significantly higher than single-dimension GC | Lower than single-dimension GC | Lower than single-dimension GC | Superior separation power for complex matrices, structured chromatograms.[3][4] |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions in the gas phase based on their size, shape, and charge. | Can resolve isomers with very small collision cross-section differences | Comparable to or better than GC-MS | Comparable to or better than GC-MS | Rapid separation, provides an additional dimension of separation (collision cross-section).[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a staple for the analysis of volatile and semi-volatile organic compounds, including ethylnaphthalene isomers.
Sample Preparation: Samples are typically dissolved in a suitable solvent like dichloromethane or hexane. For trace analysis in aqueous samples, a purge and trap system can be used for pre-concentration.[1][7]
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is coupled to a mass spectrometer.[8]
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or split.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Gas Chromatography-Infrared Detection (GC-IRD)
GC-IRD provides definitive structural information, making it highly effective for isomer differentiation.[2]
Sample Preparation and GC Conditions: Sample preparation and GC conditions are generally similar to those used for GC-MS.
IRD Interface and Detection: The eluent from the GC column is passed through a light pipe in the IRD. The light pipe is heated to maintain the analytes in the gas phase. A full infrared spectrum is collected for each component as it elutes. The resulting IR spectra can be compared to reference spectra for positive identification.[2] Slight changes in the position of a substituent can be detected in the IR spectrum.[2]
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)
GCxGC-MS offers enhanced separation power, which is particularly useful for complex samples.[3]
Instrumentation: A GC system equipped with two columns of different polarity (e.g., a non-polar first dimension column and a polar second dimension column) and a thermal modulator is coupled to a time-of-flight mass spectrometer (TOFMS).
GCxGC Conditions:
-
First Dimension Column: e.g., Rxi-5MS, 30 m x 0.25 mm i.d. x 0.25 µm.
-
Second Dimension Column: e.g., Rxi-17Sil MS, 0.6 m x 0.25 mm i.d. x 0.25 µm.[9]
-
Temperature Program: Similar to GC-MS, but optimized for the two-column system.
-
Modulation Period: Typically 2-6 seconds.
TOFMS Conditions:
-
Acquisition Rate: High acquisition rates (e.g., 200 spectra/s) are required to adequately sample the narrow peaks from the second dimension.[9]
-
Other MS parameters are similar to conventional GC-MS.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS separates isomers based on their different shapes in the gas phase, providing a powerful tool for differentiation.[5][6]
Sample Introduction: Samples are introduced into the instrument via direct infusion or coupled to a liquid chromatography (LC) or GC system.
Instrumentation: An ion mobility spectrometer, such as a drift tube or traveling wave ion mobility separator, is coupled to a mass spectrometer.
IMS Conditions:
-
Drift Gas: Typically nitrogen or helium.
-
Drift Voltage: Optimized to achieve the best separation of the isomers.
MS Conditions: The mass spectrometer is used to detect and identify the mobility-separated ions.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow for isomeric differentiation and a decision-making guide for selecting the most suitable analytical technique.
References
- 1. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go-jsb.co.uk [go-jsb.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. A structural examination and collision cross section database for over 500 metabolites and xenobiotics using drift tube ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. gcms.cz [gcms.cz]
Evaluating the stability of 1-Ethylnaphthalene against other petroleum biomarkers.
A comparative analysis of the stability of 1-Ethylnaphthalene against stalwart petroleum biomarkers such as hopanes and steranes reveals critical insights for researchers in geochemistry and environmental forensics. While hopanes and steranes have long been revered for their recalcitrance, this guide provides a data-driven evaluation of where this compound, a representative of alkylated polycyclic aromatic hydrocarbons (PAHs), stands in terms of thermal and biological degradation.
Petroleum biomarkers are molecular fossils that provide invaluable information about the origin, thermal maturity, and post-generative alteration of crude oils. Their stability is a cornerstone of their utility. This guide delves into the comparative stability of this compound, a significant component of the aromatic fraction of petroleum, against the highly stable saturated biomarkers, hopanes and steranes.
Quantitative Stability Comparison
The following table summarizes the relative stability of these biomarker classes based on available experimental data. It is important to note that direct quantitative comparisons of degradation rates for this compound alongside hopanes and steranes under identical conditions are scarce in published literature. The data presented for this compound is inferred from studies on naphthalene and other alkylnaphthalenes, which are expected to have similar degradation pathways.
| Biomarker Class | Compound Example | Stability Type | Quantitative Observation | Relative Stability Ranking |
| Alkylnaphthalenes | This compound | Biodegradation & Thermal | Susceptible to microbial degradation and thermal alteration. Naphthalene, a related compound, can be significantly degraded in a matter of weeks in laboratory simulations. Alkylated naphthalenes are generally less stable than hopanes and steranes. | Lower |
| Hopanes | 17α(H),21β(H)-Hopane | Biodegradation & Thermal | Highly resistant to biodegradation. Laboratory studies show negligible degradation over a 60-day period.[1] Considered one of the most stable classes of petroleum biomarkers. | Very High |
| Steranes | 24-Ethylcholestane | Biodegradation & Thermal | Also highly resistant to biodegradation, with negligible degradation observed in 60-day laboratory experiments.[1] Their stability is comparable to that of hopanes. | Very High |
Experimental Protocols
The evaluation of biomarker stability is predominantly conducted through laboratory-based thermal maturation and biodegradation experiments, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).
Biodegradation Susceptibility Testing
A common method to assess the susceptibility of biomarkers to microbial degradation involves incubating a crude oil sample with a hydrocarbon-degrading microbial consortium under controlled conditions.
Methodology:
-
Sample Preparation: A known quantity of crude oil is added to a sterile mineral salt medium.
-
Inoculation: The medium is inoculated with a mixed culture of hydrocarbon-degrading bacteria.
-
Incubation: The culture is incubated at a controlled temperature (e.g., 25°C) with continuous shaking for a specified period (e.g., 60 days).
-
Sampling: Aliquots of the oil-water mixture are collected at regular intervals.
-
Extraction: The oil phase is extracted using an organic solvent (e.g., dichloromethane).
-
Fractionation: The extracted oil is fractionated into saturated and aromatic hydrocarbons using column chromatography.
-
GC-MS Analysis: The saturated and aromatic fractions are analyzed separately by GC-MS to quantify the concentration of target biomarkers. The abundance of the target biomarker is often normalized to a highly resistant internal standard.
Thermal Stability Assessment
To evaluate thermal stability, petroleum samples or isolated biomarker fractions are subjected to controlled heating to simulate the effects of geological thermal stress.
Methodology:
-
Sample Preparation: A sample of crude oil or a source rock extract is placed in a sealed vessel (e.g., a gold tube or a high-pressure autoclave).
-
Heating: The vessel is heated to a series of increasing temperatures (e.g., from 200°C to 400°C) for a fixed duration at each temperature step.
-
Extraction and Analysis: After cooling, the organic matter is extracted and analyzed by GC-MS to determine the relative changes in the concentration of different biomarkers. Ratios of thermally stable to less stable isomers are often used to quantify the extent of thermal alteration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms) is coupled to a mass spectrometer.
Operating Conditions:
-
Injector Temperature: 290°C
-
Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped to 310°C at a rate of 3°C/minute, with a final hold time of 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity for specific biomarker ions (e.g., m/z 191 for hopanes, m/z 217 for steranes, and characteristic ions for alkylnaphthalenes).
Visualizing the Stability Hierarchy
The following diagram illustrates the general workflow for assessing biomarker stability and the logical relationship between the different compound classes in terms of their resistance to degradation.
Caption: Workflow for evaluating biomarker stability.
Conclusion
The available evidence strongly supports the classification of hopanes and steranes as highly stable petroleum biomarkers, resistant to significant biodegradation over extended periods. In contrast, this compound, as an alkylated aromatic hydrocarbon, exhibits lower stability and is more susceptible to alteration by microbial activity and thermal stress. This distinction is critical for the accurate interpretation of geochemical data, particularly in the context of oil spill fingerprinting, bioremediation assessment, and thermal maturity studies. Researchers should consider the relative stability of different biomarker classes when selecting analytes for their specific applications.
References
A Comparative Guide to the Synthesis of 1-Ethylnaphthalene: Routes and Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthesis routes for 1-ethylnaphthalene, a key intermediate in various research and development applications. The focus is on providing objective performance comparisons based on experimental data from peer-reviewed sources. This document outlines two major synthetic pathways: Friedel-Crafts alkylation and zeolite-catalyzed alkylation, presenting their respective yields, reaction conditions, and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthesis routes of this compound, offering a clear comparison of their efficiencies.
| Synthesis Route | Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Naphthalene Conversion (%) | Selectivity for this compound (%) | Approx. Yield of this compound (%) |
| Friedel-Crafts Alkylation | AlCl₃ or SnCl₄ | Ethyl Halide | Nitromethane | Not Specified | Not Specified | Not Specified | 75 - 100 (for α-isomer) | 75 - 100 |
| Zeolite-Catalyzed Alkylation | CeMgY Zeolite | Ethanol | Not applicable (Vapor Phase) | 250 | 1 hour (on stream) | 73.6 | 49.7 (for monoethylnaphthalenes) | ~36.6 |
Experimental Protocols
Friedel-Crafts Alkylation of Naphthalene
This protocol is adapted from established Friedel-Crafts procedures and is designed to favor the formation of the kinetically controlled product, this compound.
Materials:
-
Naphthalene
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitromethane
-
Anhydrous dichloromethane (for extraction)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Alkylating Agent: Add ethyl bromide (1.0 equivalent) dropwise to the cooled and stirred suspension over 15-20 minutes.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in a minimal amount of anhydrous nitromethane and add this solution dropwise to the reaction mixture at 0°C over approximately 30 minutes.
-
Reaction: Maintain the reaction mixture at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Zeolite-Catalyzed Vapor Phase Ethylation of Naphthalene
This protocol describes a continuous flow, vapor-phase alkylation of naphthalene with ethanol using a modified zeolite catalyst.
Materials:
-
Naphthalene
-
Ethanol
-
CeMgY zeolite catalyst (5 wt.% Ce, 3 wt.% Mg on HY zeolite)
-
Fixed-bed flow reactor
-
Furnace
-
Gas chromatograph for product analysis
Procedure:
-
Catalyst Preparation: The CeMgY catalyst is prepared by ion exchange of HY zeolite with solutions of cerium and magnesium salts, followed by calcination at 550°C.
-
Reaction Setup: The ethylation of naphthalene is carried out in a fixed-bed, continuous flow reactor. A known weight of the catalyst is packed into the reactor.
-
Reaction Conditions: The reaction is performed in the vapor phase. A feed of naphthalene and ethanol is passed over the catalyst bed.
-
Temperature and Flow Rate: The reaction is conducted at a temperature of 250°C with a weight hourly space velocity (WHSV) of 0.5 h⁻¹.
-
Product Analysis: The products exiting the reactor are collected and analyzed by gas chromatography to determine the conversion of naphthalene and the selectivity for monoethylnaphthalenes.
-
Data from a Representative Experiment: In a typical run, a naphthalene conversion of 73.6% was achieved with a selectivity of 49.7% towards monoethylnaphthalenes (a mixture of this compound and 2-ethylnaphthalene).
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways for this compound.
Caption: Synthetic pathways for this compound.
Caption: Experimental workflows for this compound synthesis.
The Enduring Footprint: A Comparative Guide to the Environmental Persistence of 1-Ethylnaphthalene and Other PAHs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental fate of 1-Ethylnaphthalene relative to other common Polycyclic Aromatic Hydrocarbons (PAHs), supported by experimental data and detailed methodologies.
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant environmental concern due to their potential toxicity and carcinogenicity. Understanding their environmental persistence is crucial for risk assessment and the development of remediation strategies. This guide provides a comparative assessment of the environmental persistence of this compound, a less-studied alkylated PAH, relative to other well-known PAHs such as naphthalene, phenanthrene, and pyrene.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a PAH is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes, including biodegradation, photodegradation, and volatilization. The following tables summarize key parameters that influence the environmental fate of this compound and other selected PAHs.
Note: Direct experimental data for the environmental half-life of this compound is limited. In such cases, data for its isomer, 2-Ethylnaphthalene, or for closely related alkylated naphthalenes are used as a proxy and are noted accordingly.
Table 1: Physicochemical Properties Influencing Environmental Fate
| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 25°C) | Log Kow | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (Pa m³/mol) |
| Naphthalene | 128.17 | 31 | 3.37 | 10.4 | 42.6 |
| This compound | 156.22 | ~8 | ~4.2 | 1.5 | ~100 |
| 2-Ethylnaphthalene | 156.22 | 8 | 4.2 | 1.3 | 100 |
| Phenanthrene | 178.23 | 1.1 | 4.57 | 0.018 | 2.5 |
| Pyrene | 202.25 | 0.135 | 5.18 | 6.0 x 10-4 | 0.12 |
| Benzo[a]pyrene | 252.31 | 0.0038 | 6.13 | 7.3 x 10-7 | 0.005 |
Table 2: Environmental Half-Life of Selected PAHs
| Compound | Half-Life in Air | Half-Life in Water (days) | Half-Life in Soil (days) |
| Naphthalene | < 1 day[1][2] | 1 - 20 (aerobic)[3] | 17 - 48 (aerobic)[3] |
| This compound (estimated) | ~3-4 hours (as ethylnaphthalene)[4] | Likely similar to methylnaphthalenes (weeks to months) | Likely similar to methylnaphthalenes (weeks to months) |
| 2-Methylnaphthalene | 2.5 hours[5] | 13 (winter, primarily volatilization)[6] | Slower than naphthalene |
| Phenanthrene | 1 - 10 days | 27 - 177 | 16 - 365 |
| Pyrene | > 10 days | 98 - 680 | 34 - 1700 |
| Benzo[a]pyrene | > 10 days | 290 - 1500 | 200 - 4000 |
Table 3: Biodegradation Rates of Selected PAHs
| Compound | Biodegradation Rate Constant (k) | Notes |
| Naphthalene | High | Readily degraded by a wide range of microorganisms.[7][8] |
| This compound | Moderate (estimated) | Alkylated PAHs are generally degraded slower than the parent compound. |
| 2-Ethylnaphthalene | Moderate | Degraded by various bacterial strains. |
| Phenanthrene | Moderate | Slower than naphthalene, but degraded by many bacteria and fungi. |
| Pyrene | Low | More resistant to degradation due to its higher molecular weight and lower water solubility. |
| Benzo[a]pyrene | Very Low | Highly recalcitrant and persists in the environment for long periods. |
Experimental Protocols
Accurate assessment of PAH persistence relies on standardized experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.
Protocol 1: Determination of PAH Biodegradation in Soil
Objective: To measure the rate of disappearance of a PAH in a soil matrix under controlled laboratory conditions.
Materials:
-
Test PAH (e.g., this compound)
-
Radiolabeled PAH (e.g., 14C-labeled) for mineralization studies
-
Well-characterized soil with known organic carbon content, pH, and microbial biomass
-
Microcosms (e.g., glass jars with airtight seals)
-
Scintillation vials and cocktail
-
CO2 trap (e.g., KOH solution)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Soil Preparation: Air-dry the soil and sieve it to remove large debris. Analyze the soil for its physicochemical properties.
-
Spiking: Spike the soil with the test PAH dissolved in a minimal amount of a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely. For mineralization studies, a known amount of the radiolabeled PAH is added.
-
Microcosm Setup: Place a known amount of the spiked soil into each microcosm. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity). Include sterile control microcosms (e.g., by autoclaving the soil) to account for abiotic losses.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At regular time intervals, sacrifice a set of microcosms.
-
Extraction: Extract the PAH from the soil using an appropriate solvent (e.g., dichloromethane, acetone/hexane mixture) via methods like Soxhlet extraction or pressurized liquid extraction.[9][10]
-
Analysis: Analyze the extract for the concentration of the parent PAH using GC-MS.
-
Mineralization (for radiolabeled studies): At each sampling point, measure the amount of 14CO2 evolved and trapped in the KOH solution using a liquid scintillation counter. This represents the extent of complete degradation of the PAH to carbon dioxide.
-
Data Analysis: Plot the concentration of the PAH over time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Determination of PAH Photodegradation in Water
Objective: To measure the rate of degradation of a PAH in an aqueous solution when exposed to light.
Materials:
-
Test PAH
-
High-purity water
-
Quartz tubes or photoreactors
-
Light source (e.g., xenon arc lamp with filters to simulate sunlight)
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or GC-MS
-
Actinometer to measure light intensity
Procedure:
-
Solution Preparation: Prepare a solution of the test PAH in high-purity water at a known concentration. The concentration should be below the water solubility limit.
-
Photoreactor Setup: Fill the quartz tubes with the PAH solution. Include dark controls by wrapping identical tubes in aluminum foil to account for any non-photolytic degradation.
-
Irradiation: Expose the tubes to the light source at a constant temperature. The light intensity should be monitored using an actinometer.
-
Sampling: At regular time intervals, withdraw an aliquot from each tube.
-
Analysis: Analyze the samples for the concentration of the parent PAH using HPLC or GC-MS.
-
Data Analysis: Plot the concentration of the PAH over time for both the irradiated and dark control samples. The difference in the degradation rate between the two conditions represents the photodegradation rate. Calculate the photodegradation half-life.
Visualizing the Processes
To better understand the relationships and processes involved in the environmental persistence of PAHs, the following diagrams are provided.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 8. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ijabbr.com [ijabbr.com]
Safety Operating Guide
Proper Disposal of 1-Ethylnaphthalene: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1-Ethylnaphthalene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Key Physical and Safety Data
For quick reference, the table below summarizes the essential physical and safety properties of this compound.
| Property | Value |
| Molecular Formula | C12H12[1] |
| Molecular Weight | 156.22 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Boiling Point | 258 - 260 °C (496.4 - 500 °F)[1] |
| Melting Point | -15 °C (5 °F)[1] |
| Flash Point | 111 °C (231.8 °F)[1] |
| Specific Gravity | 1.008 g/cm³[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazard Classification | Not classified as hazardous under OSHA 2012[3]. However, some GHS classifications indicate it is toxic to aquatic life with long-lasting effects[2]. |
Experimental Protocol for Disposal
The disposal of this compound must be conducted in accordance with institutional guidelines and local, regional, and national regulations. The following step-by-step protocol provides a framework for its safe handling and disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office to understand the specific classification of this compound waste in your jurisdiction.
-
Although not federally regulated as a hazardous waste for transport, its potential aquatic toxicity may require it to be managed as hazardous waste.[1][2]
2. Waste Collection and Segregation:
-
Container Selection: Use a designated, chemically compatible waste container with a secure, tight-fitting lid. The container should be in good condition, with no cracks or leaks.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1] Store it separately from acids, bases, and other reactive chemicals.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Aquatic Toxin").
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
The SAA should be a well-ventilated area, away from heat sources and ignition.
-
Ensure the waste container is kept closed at all times, except when adding waste.[4][5]
4. Waste Pickup and Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often up to one year for partially filled containers in an SAA), arrange for its disposal.[5]
-
Contact your institution's EHS office to schedule a waste pickup.[4] EHS personnel are trained to handle and transport chemical waste for final disposal at a permitted facility.
-
Do not dispose of this compound down the drain.[3]
5. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
For small spills, absorb the material with a spill kit or other absorbent, non-combustible material.
-
Collect the absorbed waste into a designated container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
For large spills, contact your institution's EHS office immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Ethylnaphthalene
For laboratory researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1-Ethylnaphthalene, including operational and disposal plans, to foster a secure research environment.
Physicochemical and Safety Data
A comprehensive understanding of a chemical's properties is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12H12[1] |
| Molecular Weight | 156.22 g/mol [1][2][3] |
| Appearance | Colorless to light yellow liquid[1][4] |
| Boiling Point | 258 - 260 °C (496.4 - 500 °F)[1][2] |
| Melting Point | -15 °C (5 °F)[1][2] |
| Flash Point | 111 °C (231.8 °F)[1][2] |
| Autoignition Temperature | 480 °C (896 °F)[1] |
| Density | 1.008 g/mL at 25 °C[2] |
| Storage Class | 10 - Combustible liquids[2] |
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
A face shield may be necessary if there is a significant risk of splashing.[4]
Skin and Body Protection:
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[5]
-
A lab coat should be worn and buttoned to cover as much skin as possible.[5]
-
Closed-toe shoes are mandatory.[5]
Respiratory Protection:
-
Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1]
-
If engineering controls are insufficient to maintain exposure below permissible limits, a vapor respirator is recommended.[4] All respirator use must adhere to a comprehensive respiratory protection program, including fit testing and training.[5]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation.[1]
-
Avoid contact with skin, eyes, or clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep the product and empty containers away from heat and sources of ignition.[1]
Storage:
-
Store under an inert atmosphere.[1]
-
Keep away from moisture.[6]
-
Store in a cool, well-ventilated area.
-
Incompatible with strong oxidizing agents.[1]
Spill Management and Disposal Plan
Accidental spills and waste disposal require predefined procedures to ensure safety and environmental protection.
Spill Response: In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access. Eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste.
The following diagram illustrates a general workflow for handling a chemical spill.
Caption: Workflow for responding to a chemical spill.
Disposal:
-
This compound and materials contaminated with it should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in regular trash.
-
Waste containers should be clearly labeled with the contents.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound = 97+ 1127-76-0 [sigmaaldrich.com]
- 3. This compound | C12H12 | CID 14315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. This compound | TargetMol [targetmol.com]
- 7. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
